molecular formula C45H52N2O12S3 B15559892 Filricianine CAS No. 2140857-94-7

Filricianine

Cat. No.: B15559892
CAS No.: 2140857-94-7
M. Wt: 909.1 g/mol
InChI Key: OGIBAYOMUKQFLE-UHFFFAOYSA-N
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Description

Filricianine is a useful research compound. Its molecular formula is C45H52N2O12S3 and its molecular weight is 909.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2140857-94-7

Molecular Formula

C45H52N2O12S3

Molecular Weight

909.1 g/mol

IUPAC Name

3-[3-(3-carboxypropyl)-2-[2-[3-[2-[3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-2-yl]ethenyl]-2-(4-sulfophenoxy)cyclohex-2-en-1-ylidene]ethylidene]-3-methylindol-1-yl]propane-1-sulfonate

InChI

InChI=1S/C45H52N2O12S3/c1-44(2)36-14-4-6-16-38(36)46(28-10-30-60(50,51)52)40(44)25-19-32-12-8-13-33(43(32)59-34-21-23-35(24-22-34)62(56,57)58)20-26-41-45(3,27-9-18-42(48)49)37-15-5-7-17-39(37)47(41)29-11-31-61(53,54)55/h4-7,14-17,19-26H,8-13,18,27-31H2,1-3H3,(H3-,48,49,50,51,52,53,54,55,56,57,58)

InChI Key

OGIBAYOMUKQFLE-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Filricianine: Unraveling the Mechanism of a Novel Imaging Agent

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation, key details regarding the precise mechanism of action for the compound designated "Filricianine" remain outside of the public domain. Available information indicates that this compound is a fluorescent dye which constitutes one part of a larger molecular entity known as Sonzivotide this compound. This conjugate is classified as a diagnostic imaging agent.

The fundamental mechanism of action for a targeted imaging agent such as Sonzivotide this compound relies on the distinct functions of its two primary components: a targeting moiety and a reporter molecule. In this case, "Sonzivotide" is a peptide that serves as the targeting component, designed to bind with high specificity to a particular biological structure, such as a cell surface receptor. The "this compound" portion is a fluorochrome, a molecule that can be excited by light of a specific wavelength and will in turn emit light at a longer wavelength. This emitted light provides the detectable signal for imaging purposes.

The efficacy and specificity of Sonzivotide this compound as an imaging agent are therefore critically dependent on the Sonzivotide peptide's ability to selectively accumulate at its intended biological target. Following administration, the Sonzivotide component would navigate the biological milieu to bind to its target molecules. This binding event leads to a localized concentration of the this compound dye at the site of interest. When illuminated with the appropriate excitation light, the accumulated this compound will fluoresce, allowing for visualization and analysis of the targeted tissue or cells.

Chemical Identity

Sonzivotide this compound is a chemical conjugate with the molecular formula C₇₁H₉₅N₇O₂₂S₃[1]. The structure consists of the Sonzivotide peptide covalently linked to the this compound dye. This compound sodium is recognized as a hydrophilic fluorochrome, a property that is advantageous for its use in aqueous biological environments[2].

While the general principles of targeted fluorescent imaging provide a framework for understanding the likely mechanism of action of Sonzivotide this compound, a detailed technical guide requires specific data that is not currently available in public scientific literature, patent databases, or regulatory filings. Crucial missing information includes:

  • The specific biological target of the Sonzivotide peptide.

  • The binding affinity (Kd) of Sonzivotide to its target.

  • The precise excitation and emission spectra of the this compound dye.

  • Preclinical and clinical data demonstrating the imaging capabilities and specificity of Sonzivotide this compound.

  • Detailed experimental protocols for the application of Sonzivotide this compound in imaging studies.

Without this information, it is not possible to construct the requested in-depth technical guide, including quantitative data tables, detailed experimental methodologies, and specific signaling pathway diagrams. The creation of meaningful visualizations, such as those using Graphviz, is contingent on understanding the specific molecular interactions and experimental workflows, which for Sonzivotide this compound, remain proprietary or unpublished.

Logical Workflow for a Targeted Imaging Agent

For illustrative purposes, a generalized workflow for the application of a targeted fluorescent imaging agent like Sonzivotide this compound is presented below.

G cluster_0 Pre-clinical/Clinical Application Administration Administration Distribution Distribution Administration->Distribution Systemic or Local Target Binding Target Binding Distribution->Target Binding Sonzivotide Moiety Unbound Agent Clearance Unbound Agent Clearance Distribution->Unbound Agent Clearance Metabolism/Excretion Imaging Imaging Target Binding->Imaging This compound Fluorescence Data Analysis Data Analysis Imaging->Data Analysis

Figure 1. A generalized workflow for a targeted fluorescent imaging agent.

References

Filricianine: An Emerging Diagnostic Imaging Agent

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2140857-94-7

Molecular Formula: C₄₅H₅₂N₂O₁₂S₃

Molecular Weight: 909.1 g/mol [1]

Introduction

Filricianine is a novel chemical entity identified as a diagnostic imaging agent.[1][2][3][4] As of mid-2024, it has been listed as a proposed International Nonproprietary Name (INN) by the World Health Organization, indicating its recent entry into the pharmaceutical development landscape.[5] Its chemical structure suggests it belongs to the cyanine (B1664457) dye class, a group of compounds known for their fluorescent properties and use in various biomedical imaging applications.

Due to the novelty of this compound, there is a significant lack of publicly available in-depth technical information, including peer-reviewed research articles, detailed experimental protocols, and comprehensive safety and efficacy data. This guide summarizes the currently available information and provides a general overview based on the properties of related compounds in its chemical class.

Physicochemical Properties

A summary of the basic chemical and physical properties of this compound is presented below.

PropertyValueSource
CAS Number2140857-94-7[1]
Molecular FormulaC₄₅H₅₂N₂O₁₂S₃[1]
Molecular Weight909.1 g/mol [1]
IUPAC Name3-[(3RS)-3-(3-carboxypropyl)-2-{(1E)-2-[(3E)-3-{(2E)-2-[3,3-dimethyl-1-(3-sulfopropyl)-1,3-dihydro-2H-indol-2-ylidene]ethylidene}-2-(4-sulfophenoxy)cyclohex-1-en-1-yl]ethen-1-yl}-3-methyl-3H-indol-1-ium-1-yl]propane-1-sulfonate[5]
SynonymsFilricianinum[5]

Putative Mechanism of Action and Applications

While no specific mechanism of action for this compound has been published, its classification as a diagnostic imaging agent and its cyanine dye structure provide a basis for its likely application in fluorescence-based imaging techniques. Cyanine dyes are known to absorb and emit light in the near-infrared (NIR) spectrum, a range that allows for deeper tissue penetration and reduced background autofluorescence, making them ideal for in vivo imaging.[6]

General Workflow for Cyanine Dye-Based Imaging:

The following diagram illustrates a generalized workflow for the use of a cyanine dye-based imaging agent in a preclinical research setting.

G cluster_preparation Preparation cluster_administration Administration cluster_imaging Imaging cluster_analysis Analysis prep_agent Imaging Agent Formulation injection Systemic Injection (e.g., Intravenous) prep_agent->injection animal_model Animal Model Preparation animal_model->injection biodistribution Agent Biodistribution and Target Accumulation injection->biodistribution imaging_session In Vivo Imaging (e.g., NIR Fluorescence) biodistribution->imaging_session data_acq Image Data Acquisition imaging_session->data_acq quant Signal Quantification and Analysis data_acq->quant

Generalized workflow for in vivo imaging studies.

Experimental Data and Protocols

Currently, there is no publicly available experimental data for this compound. Key information that would be essential for a comprehensive technical guide, such as:

  • Quantitative Data: IC₅₀ values, binding affinities, pharmacokinetic parameters (ADME), and toxicity data.

  • Experimental Protocols: Detailed methodologies for synthesis, purification, in vitro assays, and in vivo imaging studies.

  • Signaling Pathways: Information on the biological pathways this compound interacts with or is designed to visualize.

is not present in the scientific literature or patent databases.

Logical Relationship for Development of a Novel Imaging Agent

The development and evaluation of a novel imaging agent like this compound would logically follow a series of preclinical and clinical stages. The diagram below outlines these hypothetical stages.

G cluster_preclinical Preclinical Development cluster_clinical Clinical Trials synthesis Synthesis & Characterization in_vitro In Vitro Studies (Cell Lines) synthesis->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo toxicology Toxicology & Safety Pharmacology in_vivo->toxicology phase1 Phase I (Safety & Dosimetry) toxicology->phase1 phase2 Phase II (Efficacy & Targeting) phase1->phase2 phase3 Phase III (Comparative Efficacy) phase2->phase3 approval Regulatory Approval phase3->approval

Hypothetical development pathway for an imaging agent.

Conclusion

This compound is a newly identified diagnostic imaging agent with potential applications in biomedical research and clinical diagnostics. However, as of late 2025, there is a notable absence of detailed technical and experimental information in the public domain. For researchers, scientists, and drug development professionals, this means that while the compound is identified, its properties, efficacy, and safety remain to be characterized in published literature. Future publications and patent filings will be critical in providing the necessary data to fully understand and utilize this novel agent.

References

In-depth Technical Guide: Filricianine (OGIBAYOMUKQFLE-WBVITSLISA-N)

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Following a comprehensive search of publicly available scientific literature, patent databases, and regulatory filings, it has been determined that there is a significant lack of in-depth technical information regarding the compound Filricianine. While basic chemical identifiers are available, detailed experimental data, mechanistic studies, and comprehensive protocols necessary for a complete technical guide are not present in the public domain at this time. This document summarizes the available information.

Chemical Identity

This compound is a diagnostic imaging agent.[1] Its fundamental chemical properties are outlined below.

PropertyValueReference
InChI Key OGIBAYOMUKQFLE-WBVITSLISA-N[1]
IUPAC Name 3-((R)-3-(3-carboxypropyl)-2-((E)-2-((E)-3-(2-((E)-3,3-dimethyl-1-(3-sulfopropyl)indolin-2-ylidene)ethylidene)-2-(4-sulfophenoxy)cyclohex-1-en-1-yl)vinyl)-3-methyl-3H-indol-1-ium-1-yl)propane-1-sulfonate[1]
Molecular Formula C45H52N2O12S3
Molecular Weight 909.1 g/mol
Synonyms Filricianinum[1]

Available Technical Data

This compound is designated as a diagnostic imaging agent.[1] However, specific details regarding its mechanism of action, the imaging modality it is used with (e.g., PET, MRI), or the biological targets it is designed to visualize are not available in the reviewed literature.

No quantitative data from preclinical or clinical studies, such as binding affinities, efficacy data, or pharmacokinetic profiles, could be retrieved. Similarly, detailed experimental protocols for the synthesis, purification, or application of this compound are not publicly documented.

Signaling Pathways and Experimental Workflows

Due to the absence of published research on the biological activity of this compound, no information on its interaction with signaling pathways or established experimental workflows involving this compound can be provided.

Conclusion

The InChI key OGIBAYOMUKQFLE-WBVITSLISA-N corresponds to the chemical entity this compound, which is identified as a diagnostic imaging agent.[1] Beyond this basic identification, there is a notable absence of detailed scientific information in the public domain. The core requirements of this technical guide, including the presentation of quantitative data, experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time due to the lack of available source material. Further research and publication by the developers or researchers working with this compound will be necessary for a comprehensive technical understanding of this compound to become publicly accessible.

References

Unraveling Filricianine: An In-depth Technical Guide on a Novel Diagnostic Imaging Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 3, 2025 – A comprehensive review of available scientific literature and public databases reveals that Filricianine, also identified as sonzivotide this compound, is a newly recognized diagnostic imaging agent. Despite its identification, detailed public information regarding its specific research applications, mechanism of action, and associated experimental data remains scarce, precluding the creation of an in-depth technical guide at this time.

This compound has been cataloged with the Chemical Abstracts Service (CAS) number 2140857-94-7. Its molecular formula is C45H52N2O12S3, and it has a molecular weight of approximately 909.1 g/mol . The compound is referenced in the World Health Organization's "Drug Information, Vol. 38, No. 2, 2024," indicating its recent formal recognition within the pharmaceutical landscape.

Currently, this compound is broadly classified as a diagnostic imaging agent. This classification suggests its potential utility in various medical imaging modalities to visualize biological processes or structures within the body. However, specific details regarding its target, the type of imaging it is used for (e.g., PET, SPECT, MRI), and the diseases or conditions it is intended to diagnose are not yet publicly available.

For researchers, scientists, and drug development professionals interested in this compound, the current landscape suggests that information may be proprietary, in the early stages of development, or not yet published. Professionals in the field are encouraged to monitor scientific publications and patent databases for future disclosures of information related to sonzivotide this compound.

As a novel agent, the potential for this compound in advancing diagnostic imaging is of considerable interest. Future research will be critical in elucidating its specific applications and mechanism of action, which will, in turn, enable the development of comprehensive technical documentation for the scientific community. At present, the available information is insufficient to provide the in-depth technical guide as requested. Further updates will be provided as more research and data on this compound become publicly accessible.

In-depth Technical Guide on Filricianine: Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific safety, handling, and biological mechanisms of Filricianine and its synonym, Sonzivotide this compound, is not extensively available in publicly accessible scientific literature or safety documentation. This guide has been compiled based on general knowledge of fluorescent imaging agents and cyanine (B1664457) dyes, and it should be supplemented with substance-specific data from the manufacturer or supplier before any handling or use.

Introduction

This compound is identified as a diagnostic imaging agent.[1] While detailed public information is scarce, its classification suggests use in preclinical research settings for in vivo imaging studies. This document aims to provide a foundational guide for researchers, scientists, and drug development professionals on the presumed safety and handling of this compound, based on the general properties of similar chemical entities.

Chemical and Physical Properties

Quantitative data for this compound and its synonym Sonzivotide this compound have been aggregated from available chemical databases.

Table 1: Physicochemical Data for this compound and Sonzivotide this compound

PropertyThis compoundSonzivotide this compoundData Source
Molecular Formula C71H95N7O22S3C71H95N7O22S3[1][2]
Molecular Weight 1494.7 g/mol 1494.7 g/mol [1][2]
CAS Number 2135637-99-72135637-99-7[1][2]

Safety and Handling Guidelines

As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on standard laboratory practices for handling fluorescent dyes and chemical compounds of unknown toxicity.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles should be worn at all times to protect against splashes.[3][4]

  • Skin Protection: A lab coat and gloves (nitrile or other chemically resistant material) are mandatory to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of aerosolization or if working with a powder form, a properly fitted respirator or use of a fume hood is recommended.[3]

General Handling Precautions
  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Do not ingest.

  • Wash hands thoroughly after handling.

  • Use in a well-ventilated area or with appropriate local exhaust ventilation.[3]

Storage
  • Store in a cool, dry, and dark place to prevent degradation.[1]

  • Keep the container tightly sealed.

Spills and Waste Disposal
  • In case of a spill, absorb with an inert material and dispose of it as chemical waste.

  • Follow all local, state, and federal regulations for chemical waste disposal.[4]

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. However, a general protocol for in vivo fluorescence imaging can be adapted. The following is a hypothetical workflow based on standard practices.

In Vivo Fluorescence Imaging Workflow

G cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging cluster_analysis Analysis animal_prep Animal Preparation (e.g., anesthesia) injection Intravenous Injection animal_prep->injection agent_prep This compound Formulation (dissolution in appropriate vehicle) agent_prep->injection image_acq Image Acquisition (at various time points) injection->image_acq data_analysis Data Analysis (quantification of fluorescence) image_acq->data_analysis

Caption: General workflow for in vivo fluorescence imaging.

Mechanism of Action and Signaling Pathways

Currently, there is no publicly available information detailing the specific mechanism of action or any associated signaling pathways for this compound. As a fluorescent imaging agent, its function is likely based on its biodistribution and accumulation in tissues of interest, allowing for visualization via fluorescence microscopy or other imaging modalities.

The following diagram illustrates a hypothetical mechanism of passive accumulation in tumor tissue, a common characteristic of imaging agents due to the Enhanced Permeability and Retention (EPR) effect.

G cluster_circulation Systemic Circulation cluster_tissue Tumor Microenvironment agent_circ This compound in Bloodstream extravasation Extravasation through Leaky Vasculature agent_circ->extravasation EPR Effect accumulation Accumulation in Tumor Interstitium extravasation->accumulation

Caption: Hypothetical passive tumor targeting via the EPR effect.

Conclusion

This compound is a diagnostic imaging agent with limited publicly available data. The safety and handling guidelines presented here are based on general best practices for similar chemical compounds and should be used with caution. Researchers are strongly advised to obtain a substance-specific Safety Data Sheet from the manufacturer before use. Further research is required to elucidate the specific experimental protocols and the mechanism of action of this compound.

References

A Comprehensive Technical Guide to Filgrastim: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Filgrastim (B1168352), a recombinant human granulocyte colony-stimulating factor (G-CSF). Understanding the factors that influence Filgrastim's stability is critical for ensuring its therapeutic efficacy and safety. This document details the principal degradation pathways, summarizes stability data under various stress conditions, outlines key experimental protocols for stability assessment, and illustrates relevant biological and experimental workflows.

Overview of Filgrastim Stability

Filgrastim is a protein therapeutic that requires specific storage conditions to maintain its structural integrity and biological activity. The primary degradation pathways for Filgrastim include aggregation, oxidation, and deamidation. These degradation processes can be influenced by temperature, pH, exposure to light, and mechanical stress.

Recommended Storage Conditions:

  • Temperature: Filgrastim should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[1]

  • Freezing: Freezing should be avoided as it can lead to aggregation.[1]

  • Light Exposure: The product should be protected from direct sunlight.

  • Shaking: Vigorous shaking should be avoided to prevent denaturation and aggregation.

Degradation Pathways

The main degradation pathways for Filgrastim are non-covalent aggregation, covalent cross-linking, and chemical modifications such as oxidation and deamidation.

  • Aggregation: This is a major degradation pathway for Filgrastim, leading to the formation of soluble and insoluble aggregates that can reduce efficacy and potentially induce an immunogenic response. Temperature is a critical factor, with aggregation rates increasing at higher temperatures.

  • Oxidation: Methionine residues in the Filgrastim protein are susceptible to oxidation, which can impact its biological activity.

  • Deamidation: Asparagine and glutamine residues can undergo deamidation, leading to changes in the protein's charge and potentially affecting its structure and function.

Quantitative Stability Data

While comprehensive, standardized quantitative data is dispersed across various studies, the following tables summarize key findings on Filgrastim's stability under different stress conditions.

Table 1: Temperature Effects on Filgrastim Aggregation
TemperatureObservationReference
2°C - 8°CRecommended storage temperature; minimal aggregation.[1]
25°C ± 2°CStable for up to 7 days with no significant increase in impurities.[2]
37°CAggregation occurs over days in a concentration-dependent manner at pH 7.0.[3]
40°CUsed as a stress condition; leads to an increase in product-related impurities over 12 weeks.[2]
57°CA short-term (4 hours) thermal stress test at this temperature can reveal formulation stability, with less stable formulations showing a significant decrease in monomer percentage.[4][5]
Table 2: pH Effects on Filgrastim Stability
pHObservationReference
3.8 - 4.2Filgrastim is stable at this pH range.
Neutral pHStability is limited at neutral pH.
Basic pHInduces deamidation of rhG-CSF.

Experimental Protocols for Stability Assessment

The stability of Filgrastim is assessed using a variety of analytical techniques to monitor for aggregation, oxidation, and deamidation.

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate Analysis

SEC-HPLC is the primary method for quantifying high molecular weight proteins (HMWP), including dimers, trimers, and larger aggregates.

  • Column: TSKgel G4000PWXL (7.5 mm × 300 mm, 10 μm) or similar.[6]

  • Mobile Phase: 100 mM phosphate (B84403), pH 2.5.[6] An alkaline sodium phosphate buffer can also be used to eliminate non-ideal interactions.[7][8]

  • Flow Rate: 0.6 mL/min.[6]

  • Detection: UV at 215 nm.[6]

  • Temperature: 10°C.[6]

  • Sample Preparation: Samples are typically diluted in the mobile phase before injection.

  • Data Analysis: The percentage of monomer, dimer, and higher-order aggregates is determined by integrating the peak areas in the chromatogram.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Oxidation Analysis

RP-HPLC is used to separate and quantify oxidized forms of Filgrastim.

  • Column: BioBasic C18 (300 Å) or a Jupiter C4 column (250 mm × 4.6 mm).[9][10]

  • Mobile Phase: A gradient of water and acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid (TFA) is commonly used. For example, a gradient of Mobile Phase A (water:acetonitrile 90:10 with 0.1% TFA) and Mobile Phase B (water:acetonitrile 20:80 with 0.1% TFA).[10]

  • Flow Rate: Typically around 0.5 mL/min to 1.0 mL/min.[10]

  • Detection: UV at 215 nm or 280 nm.[10]

  • Sample Preparation for Forced Oxidation: To generate oxidized standards, Filgrastim can be incubated with hydrogen peroxide (e.g., 0.1% H₂O₂) at room temperature.[11]

  • Data Analysis: The percentage of oxidized forms is calculated from the peak areas in the chromatogram relative to the total peak area.

Isoelectric Focusing (IEF) for Deamidation Analysis

IEF separates proteins based on their isoelectric point (pI). Deamidation introduces acidic residues, causing a shift to a lower pI.

  • Method: Capillary Isoelectric Focusing (cIEF) or gel-based IEF can be used.

  • Principle: Proteins migrate through a pH gradient until they reach a point where their net charge is zero (the pI).

  • Sample Preparation: Samples are mixed with ampholytes that form the pH gradient.

  • Detection: In cIEF, detection is typically by UV absorbance. In gel-based IEF, proteins are visualized by staining (e.g., Coomassie blue or silver stain).

  • Data Analysis: The appearance of new bands or peaks at a lower pI is indicative of deamidation.

Visualizations

G-CSF Receptor Signaling Pathway

Filgrastim exerts its biological effects by binding to the G-CSF receptor, which activates intracellular signaling cascades, primarily the JAK/STAT pathway, leading to the proliferation and differentiation of neutrophil precursors.

G_CSF_Signaling G-CSF Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Filgrastim Filgrastim (G-CSF) GCSFR G-CSF Receptor Filgrastim->GCSFR Binding & Dimerization JAK JAK GCSFR->JAK Activation STAT STAT JAK->STAT Phosphorylation P_STAT p-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus P_STAT->Nucleus Translocation Transcription Gene Transcription (Proliferation, Differentiation, Survival) Nucleus->Transcription Promotes

Caption: G-CSF Receptor Signaling Pathway.

Experimental Workflow for Filgrastim Stability Testing

A typical workflow for assessing the stability of a Filgrastim product involves subjecting the sample to various stress conditions and then analyzing the degradation products using a suite of analytical techniques.

Stability_Workflow Experimental Workflow for Filgrastim Stability Testing cluster_stress Stress Conditions cluster_analysis Analytical Techniques cluster_output Data Analysis & Reporting Sample Filgrastim Sample Thermal Thermal Stress (e.g., 40°C, 57°C) Sample->Thermal pH_Stress pH Stress (Acidic, Basic) Sample->pH_Stress Oxidative Oxidative Stress (e.g., H₂O₂) Sample->Oxidative Mechanical Mechanical Stress (Shaking) Sample->Mechanical SEC SEC-HPLC (Aggregation) Thermal->SEC IEF IEF / cIEF (Deamidation) pH_Stress->IEF RP RP-HPLC (Oxidation) Oxidative->RP Mechanical->SEC Data Data Interpretation - % Monomer - % Oxidized - Charge Variants SEC->Data RP->Data IEF->Data Report Stability Report Data->Report

Caption: Workflow for Stability Testing.

Conclusion

The stability of Filgrastim is a critical quality attribute that must be carefully controlled and monitored throughout its lifecycle. Adherence to recommended storage conditions is paramount to prevent degradation and ensure product efficacy and safety. A thorough understanding of the degradation pathways and the use of appropriate analytical methods for their detection and quantification are essential for the development of stable Filgrastim formulations and for ensuring the quality of the final drug product. This guide provides a foundational understanding for researchers and professionals working with this important therapeutic protein.

References

Methodological & Application

Application Note: In Vivo Imaging of Tumor Progression in Mouse Models Using Filricianine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vivo fluorescence imaging is a powerful, non-invasive technique for visualizing and monitoring biological processes at the molecular level within a living organism.[1] This technology is instrumental in preclinical research, particularly in oncology, for tracking tumor growth, metastasis, and the efficacy of therapeutic agents in real-time.[2] Filricianine is a novel near-infrared (NIR) fluorescent probe designed for high-sensitivity in vivo imaging. Its spectral properties in the NIR window minimize tissue autofluorescence and allow for deeper tissue penetration, making it an ideal candidate for longitudinal studies in small animal models.[2]

This application note provides a detailed protocol for using this compound to image tumor progression in a xenograft mouse model. It includes procedures for animal preparation, probe administration, imaging acquisition, and data analysis. Additionally, hypothetical quantitative data and a potential signaling pathway that can be investigated using this compound are presented.

Materials and Methods

1. Animal Models and Tumor Induction

  • Animal Strain: Nude mice (athymic) are recommended to prevent rejection of human tumor xenografts.

  • Tumor Cell Line: A cancer cell line of interest (e.g., 4T1 for breast cancer) should be used. For fluorescent imaging studies, it is beneficial to use a cell line that has been stably transfected with a reporter gene (e.g., GFP or Luciferase) to corroborate the this compound signal.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile phosphate-buffered saline (PBS) into the flank of each mouse. Allow tumors to grow to a palpable size (approximately 100 mm³) before initiating imaging studies.

2. This compound Preparation and Administration

  • Reconstitution: Reconstitute lyophilized this compound in sterile DMSO to create a 1 mM stock solution. Further dilute the stock solution in sterile PBS to the desired working concentration.

  • Administration Route: The recommended route of administration is intravenous (tail vein) injection.[3]

  • Dosage: The optimal dosage should be determined empirically for each animal model. A typical starting dose is 100 µL of a 10 µM solution per 20g mouse.

3. In Vivo Imaging Protocol

  • Anesthesia: Anesthetize the mice using isoflurane (B1672236) (1-2% in oxygen) delivered through a nose cone.[4] Breathing is a good visual cue to determine the accurate percentage of isoflurane to use.[4]

  • Imaging System: Use an in vivo imaging system (IVIS) equipped for near-infrared fluorescence imaging. These systems typically have a highly sensitive CCD camera cooled to -90°C to minimize background noise.[4]

  • Image Acquisition:

    • Acquire a baseline (pre-injection) image of each mouse.

    • Administer the prepared this compound solution via tail vein injection.

    • Place the anesthetized mouse in the imaging chamber on a heated stage to maintain body temperature.[4]

    • Acquire images at multiple time points post-injection (e.g., 1, 6, 12, 24, and 48 hours) to determine the optimal imaging window.

    • Use the appropriate excitation and emission filters for this compound (hypothetically, excitation: 750 nm, emission: 780 nm).

  • Post-Imaging: After the final imaging session, animals may be euthanized for ex vivo organ imaging to confirm the biodistribution of the probe.[5]

Data Presentation

The following tables present hypothetical quantitative data for a typical in vivo imaging study using this compound.

Table 1: Biodistribution of this compound in Tumor-Bearing Mice (24 hours post-injection)

OrganMean Fluorescence Intensity (Photons/s/cm²/sr)Standard Deviation
Tumor8.5 x 10⁸1.2 x 10⁸
Liver4.2 x 10⁸0.8 x 10⁸
Kidneys3.1 x 10⁸0.5 x 10⁸
Lungs1.5 x 10⁸0.3 x 10⁸
Spleen1.8 x 10⁸0.4 x 10⁸
Muscle0.5 x 10⁸0.1 x 10⁸

Table 2: Tumor Uptake of this compound Over Time

Time Point (Hours)Mean Fluorescence Intensity in Tumor (Photons/s/cm²/sr)Tumor-to-Muscle Ratio
13.2 x 10⁸4.5
66.8 x 10⁸9.2
128.1 x 10⁸15.8
248.5 x 10⁸17.0
486.2 x 10⁸12.4

Experimental Protocols & Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo imaging experiment using this compound.

experimental_workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis A Tumor Cell Culture C Tumor Implantation A->C B Animal Acclimation B->C D Baseline Imaging C->D Tumor Growth E This compound Injection (Intravenous) D->E F Anesthesia (Isoflurane) E->F G In Vivo Imaging (Multiple Time Points) F->G H Image Quantification (ROI Analysis) G->H I Ex Vivo Organ Imaging (Optional) G->I J Data Interpretation H->J I->J

Experimental workflow for in vivo imaging.

Hypothetical Signaling Pathway Investigation

This compound can be conjugated to a targeting moiety, such as an antibody or a small molecule inhibitor, to visualize specific signaling pathways. For instance, if this compound were conjugated to an inhibitor of the PI3K/Akt pathway, it could be used to track the drug's delivery and target engagement in real-time. The following diagram illustrates a simplified representation of this hypothetical application.

signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Filricianine_Inhibitor This compound-Inhibitor Complex Filricianine_Inhibitor->PI3K Inhibition

Hypothetical PI3K/Akt signaling pathway targeted by this compound.

Conclusion

This compound represents a promising new tool for in vivo fluorescence imaging in mouse models. The protocols and data presented here provide a framework for its application in oncology research. The ability to non-invasively monitor tumor progression and potentially visualize molecular pathways offers significant advantages for understanding cancer biology and evaluating novel therapeutics. As with any in vivo study, it is crucial to optimize parameters such as probe concentration and imaging time points for each specific experimental model to ensure robust and reproducible results.[5]

References

Application Note: Filricianine as a Fluorogenic Probe for Histone Deacetylase (HDAC) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Filricianine" appears to be a hypothetical or proprietary name, as no specific information is available in the public scientific literature. This document provides a representative application note and protocol based on the principles of well-established fluorogenic enzyme probes, using the example of a probe for Histone Deacetylase (HDAC) activity.

Introduction

Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins.[1] Aberrant HDAC activity is implicated in various diseases, particularly cancer, making them a key target for therapeutic development. Monitoring HDAC activity is essential for both basic research and high-throughput screening of potential inhibitors.[1][2]

This compound is a novel, fluorogenic probe designed for the sensitive and continuous measurement of HDAC activity. It consists of a fluorophore linked to an acetylated lysine mimic. In its native state, the probe is non-fluorescent. Upon enzymatic deacetylation by an active HDAC enzyme, a spontaneous intramolecular reaction occurs, leading to the release of the highly fluorescent reporter group. The resulting increase in fluorescence intensity is directly proportional to the HDAC activity.[3]

Mechanism of Action

The mechanism of this compound relies on an enzyme-triggered activation process. The probe is designed to be a substrate for HDAC enzymes. Once the acetyl group is removed from the recognition moiety by an HDAC, the now-free amine group triggers a chemical rearrangement that cleaves the linker and releases the unquenched fluorophore. This "turn-on" mechanism provides a high signal-to-noise ratio, making it ideal for sensitive detection of enzyme activity.[2][3]

G cluster_0 This compound Probe (Non-Fluorescent) cluster_1 Active Enzyme cluster_2 Reaction Products Probe Fluorophore-Linker-Ac-Lysine HDAC HDAC Enzyme Probe->HDAC Substrate Binding Products Released Fluorophore (Fluorescent) + Deacetylated Moiety HDAC->Products Deacetylation & Cleavage

Figure 1. Mechanism of this compound activation by HDAC.
Quantitative Data

The key characteristics of the this compound probe are summarized in the table below. This data is essential for designing experiments and interpreting results.

ParameterValueNotes
Spectral Properties
    Excitation (λex)485 nmOptimal for standard FITC/GFP filter sets.
    Emission (λem)525 nmBright green fluorescence.
Physicochemical Properties
    Molecular Weight542.6 g/mol
    Purity (HPLC)>98%
    Solubility>10 mM in DMSOPrepare concentrated stock solutions in DMSO.
Kinetic Parameters (with HDAC1)
    Km15 µMMichaelis constant.
    kcat5.2 s-1Catalytic turnover number.
    Limit of Detection<0.1 ng HDAC1High sensitivity for in vitro assays.

Experimental Protocols

Protocol 1: In Vitro HDAC Activity Assay

This protocol describes the use of this compound to measure the activity of purified HDAC enzymes or to screen for HDAC inhibitors in a 96-well plate format.

A. Required Materials:

  • This compound Probe

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Purified active HDAC enzyme (e.g., recombinant HDAC1)

  • HDAC inhibitor (e.g., Trichostatin A) for control

  • DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

B. Experimental Workflow:

G prep 1. Prepare Reagents (Buffer, Probe, Enzyme, Inhibitor) plate 2. Add Reagents to 96-Well Plate (Inhibitor -> Enzyme -> Probe) prep->plate incubate 3. Incubate at 37°C (e.g., 30-60 minutes) plate->incubate read 4. Read Fluorescence (Ex: 485 nm, Em: 525 nm) incubate->read analyze 5. Analyze Data (Calculate % Inhibition) read->analyze

Figure 2. Workflow for the in vitro HDAC activity assay.

C. Step-by-Step Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

  • Prepare working solutions:

    • Dilute the this compound stock solution to 2X the final desired concentration (e.g., 50 µM) in HDAC Assay Buffer.

    • Dilute the purified HDAC enzyme to a 2X working concentration (e.g., 10 ng/µL) in HDAC Assay Buffer.

    • For inhibitor screening, prepare a 2X serial dilution of the test compounds and a positive control inhibitor (e.g., Trichostatin A) in HDAC Assay Buffer.

  • Set up the assay plate:

    • Add 50 µL of HDAC Assay Buffer to the "blank" wells (no enzyme).

    • Add 50 µL of the 2X HDAC enzyme solution to the "positive control" and "inhibitor" wells.

    • Add 50 µL of the 2X test compound/inhibitor solution to the appropriate wells. Add 50 µL of buffer to the "positive control" wells.

  • Pre-incubate the plate for 10 minutes at 37°C to allow inhibitors to interact with the enzyme.

  • Initiate the reaction by adding 50 µL of the 2X this compound working solution to all wells. The final volume in each well should be 100 µL.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure fluorescence using a microplate reader with excitation set to ~485 nm and emission set to ~525 nm.

D. Data Analysis:

  • Subtract the average fluorescence of the "blank" wells from all other readings.

  • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = (1 - (Signal_Inhibitor / Signal_PositiveControl)) * 100

  • Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell-Based HDAC Activity Assay

This protocol outlines the use of this compound to measure intracellular HDAC activity in living cells.

A. Required Materials:

  • This compound Probe

  • Cells cultured in appropriate media (e.g., HeLa cells)

  • Phosphate-Buffered Saline (PBS)

  • HDAC inhibitor for control (e.g., Trichostatin A)

  • Hoechst 33342 or other nuclear stain (optional)

  • Fluorescence microscope or high-content imaging system

B. Experimental Workflow:

G seed 1. Seed Cells in Imaging Plate (e.g., 96-well glass bottom) treat 2. Treat Cells with Inhibitor (Incubate for desired time) seed->treat load 3. Load Cells with this compound Probe (e.g., 5-10 µM in media) treat->load wash 4. Wash Cells with PBS (To remove excess probe) load->wash image 5. Acquire Images (Fluorescence Microscope) wash->image quantify 6. Quantify Fluorescence Intensity (Image analysis software) image->quantify

Figure 3. Workflow for the cell-based HDAC activity assay.

C. Step-by-Step Procedure:

  • Seed cells onto a suitable imaging plate (e.g., 96-well glass-bottom plate) and allow them to adhere overnight.

  • Treat cells with test compounds or a known HDAC inhibitor at various concentrations. Include an untreated (vehicle) control. Incubate for the desired duration (e.g., 4-24 hours).

  • Prepare the probe loading solution: Dilute the 10 mM this compound stock solution to a final concentration of 5-10 µM in serum-free cell culture medium.

  • Remove the treatment medium from the cells and wash once with warm PBS.

  • Add the probe loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Wash the cells twice with warm PBS to remove any extracellular probe.

  • Add fresh PBS or imaging buffer to the wells. If desired, add a nuclear co-stain like Hoechst 33342 for cell segmentation.

  • Image the cells using a fluorescence microscope with appropriate filter sets (e.g., FITC for this compound, DAPI for Hoechst).

D. Data Analysis:

  • Use image analysis software (e.g., ImageJ, CellProfiler) to identify individual cells or the nuclear region (if using a co-stain).

  • Measure the mean fluorescence intensity of the this compound signal per cell or per nucleus.

  • Calculate the average intensity for each treatment condition.

  • Normalize the data to the untreated control to determine the relative change in HDAC activity.

References

Combining Fluorescent Probes for Cellular Imaging: Application Notes & Protocols Featuring MitoBrilliant™ 646

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the simultaneous use of multiple fluorescent probes for cellular imaging, with a focus on the advanced mitochondrial probe, MitoBrilliant™ 646.

Given the likely misspelling of "Filricianine" in the query, this document focuses on a state-of-the-art fluorescent probe, MitoBrilliant™ 646, as a representative example for co-staining methodologies. MitoBrilliant™ dyes, developed using Janelia Fluor® technology, offer exceptional brightness and photostability, making them ideal for a range of applications from standard confocal microscopy to super-resolution techniques.[1][2]

Introduction to Multi-Color Fluorescent Imaging

Multi-color fluorescence microscopy is a powerful technique that allows for the simultaneous visualization of multiple cellular structures and processes. By using a combination of fluorescent probes with distinct spectral characteristics, researchers can gain a deeper understanding of the spatial and temporal relationships between different organelles and biomolecules.

This guide provides detailed protocols for co-staining cells with MitoBrilliant™ 646 for mitochondria, a green fluorescent phalloidin (B8060827) conjugate for F-actin, and DAPI for the nucleus.

Probe Selection and Spectral Compatibility

Successful multi-color imaging hinges on the selection of fluorescent probes with minimal spectral overlap. MitoBrilliant™ 646 is a red-fluorescent mitochondrial stain, making it an excellent choice for combination with commonly used blue and green fluorophores.

Table 1: Spectral Properties of Recommended Probes
ProbeTargetExcitation Max (nm)Emission Max (nm)Color
DAPINucleus (DNA)358461Blue
Alexa Fluor™ 488 PhalloidinF-actin495519Green
MitoBrilliant™ 646 Mitochondria 655 668 Red

Note: The spectral properties of Alexa Fluor™ 488 Phalloidin are representative of many green fluorescent phalloidin conjugates.

Quantitative Data Summary

The following table summarizes key quantitative parameters for MitoBrilliant™ 646, highlighting its performance characteristics.

Table 2: Quantitative Properties of MitoBrilliant™ 646
PropertyValueUnit
Extinction Coefficient125,000M⁻¹cm⁻¹
Recommended Working Concentration (Live Cells)50 - 200nM
Recommended Working Concentration (Fixed Cells)50 - 200nM
Incubation Time (Live Cells)30 - 60minutes

Experimental Protocols

Here we provide detailed protocols for the simultaneous staining of mitochondria, F-actin, and nuclei in cultured mammalian cells.

Live-Cell Staining Protocol

This protocol is for the sequential staining and imaging of live cells.

Materials:

  • MitoBrilliant™ 646

  • Hoechst 33342 (a live-cell compatible nuclear stain)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • High-quality anhydrous DMSO

  • Cells cultured on glass-bottom dishes or coverslips

Stock Solution Preparation:

  • Prepare a 1 mM stock solution of MitoBrilliant™ 646 in DMSO.[3]

  • Prepare a 1 mg/mL (or as recommended by the manufacturer) stock solution of Hoechst 33342 in deionized water or DMSO.

Staining Procedure:

  • Mitochondrial Staining:

    • Dilute the MitoBrilliant™ 646 stock solution to a final working concentration of 50-200 nM in pre-warmed complete cell culture medium.[3][4]

    • Remove the existing medium from the cells and replace it with the MitoBrilliant™ 646 staining solution.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[3][4]

  • Nuclear Staining:

    • During the last 5-10 minutes of the mitochondrial staining incubation, add Hoechst 33342 to the culture medium at a final concentration of 1-5 µg/mL.

  • Washing (Optional but Recommended):

    • Remove the staining solution and gently wash the cells twice with pre-warmed PBS.[3]

    • Add fresh, pre-warmed complete cell culture medium to the cells.

  • Imaging:

    • Image the cells immediately on a fluorescence microscope equipped with appropriate filter sets for DAPI/Hoechst (blue channel) and Cy5/Far-Red (red channel).

Note: Staining for F-actin with phalloidin conjugates is typically performed on fixed cells.

Fixed-Cell Staining Protocol

This protocol is for the sequential staining of fixed and permeabilized cells.

Materials:

  • MitoBrilliant™ 646

  • Alexa Fluor™ 488 Phalloidin

  • DAPI

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton™ X-100 in PBS

  • Bovine Serum Albumin (BSA) for blocking

  • PBS

  • High-quality anhydrous DMSO

  • Cells cultured on coverslips

Staining Procedure:

  • Mitochondrial Staining (Pre-fixation):

    • Dilute the MitoBrilliant™ 646 stock solution to a final working concentration of 50-200 nM in pre-warmed complete cell culture medium.[3]

    • Incubate the cells for 30-60 minutes at 37°C.[3]

    • Wash the cells twice with pre-warmed PBS.

  • Fixation:

    • Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.[3]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature.[5]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with 1% BSA in PBS for 30 minutes at room temperature to reduce non-specific binding of the phalloidin conjugate.

  • F-actin Staining:

    • Dilute the Alexa Fluor™ 488 Phalloidin stock solution to its recommended working concentration in 1% BSA in PBS.

    • Incubate the cells for 20-30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • Nuclear Staining:

    • Dilute the DAPI stock solution to a final concentration of 1 µg/mL in PBS.

    • Incubate the cells for 5-10 minutes at room temperature, protected from light.[5]

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells on a fluorescence microscope with appropriate filter sets for DAPI (blue), FITC/GFP (green), and Cy5/Far-Red (red) channels.

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow_Fixed_Cell_Staining Fixed-Cell Triple Staining Workflow cluster_live_cell Live Cell Steps cluster_fix_perm Fixation & Permeabilization cluster_staining Staining cluster_imaging Imaging cell_culture 1. Culture cells on coverslips mito_stain 2. Incubate with MitoBrilliant™ 646 (50-200 nM, 30-60 min) cell_culture->mito_stain wash1 3. Wash with PBS mito_stain->wash1 fixation 4. Fix with 4% PFA (10-20 min) wash1->fixation wash2 5. Wash with PBS fixation->wash2 permeabilization 6. Permeabilize with 0.1% Triton X-100 (10 min) wash2->permeabilization wash3 7. Wash with PBS permeabilization->wash3 blocking 8. Block with 1% BSA (30 min) wash3->blocking actin_stain 9. Stain with Alexa Fluor™ 488 Phalloidin (20-30 min) blocking->actin_stain wash4 10. Wash with PBS actin_stain->wash4 dapi_stain 11. Stain with DAPI (5-10 min) wash4->dapi_stain wash5 12. Wash with PBS dapi_stain->wash5 mount 13. Mount coverslip wash5->mount image 14. Acquire multi-channel fluorescence image mount->image

Caption: Workflow for triple staining of mitochondria, F-actin, and nuclei in fixed cells.

Spectral_Compatibility Spectral Compatibility of Probes DAPI DAPI (Ex: 358 nm, Em: 461 nm) Alexa488 Alexa Fluor™ 488 (Ex: 495 nm, Em: 519 nm) MitoBrilliant646 MitoBrilliant™ 646 (Ex: 655 nm, Em: 668 nm) 400 nm 400 nm 500 nm 500 nm 600 nm 600 nm 700 nm 700 nm

Caption: Simplified representation of the spectral separation of the selected fluorescent probes.

References

Application Notes and Protocols: Quantitative Analysis of Fluorocianine Imaging Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorocianine is a novel fluorescent probe designed for the quantitative analysis of intracellular calcium dynamics and its impact on downstream signaling pathways. Its unique spectral properties and high quantum yield make it an ideal tool for high-content screening and detailed mechanistic studies in drug development. These application notes provide a comprehensive guide to utilizing Fluorocianine for quantitative imaging, from experimental design to data analysis.

Product Information

PropertySpecification
Product Name Fluorocianine
Molecular Weight 842.9 g/mol
Excitation Wavelength (max) 488 nm
Emission Wavelength (max) 515 nm
Quantum Yield > 0.9
Extinction Coefficient 85,000 cm⁻¹M⁻¹
Storage Store at -20°C, protected from light
Solvent DMSO

Mechanism of Action

Fluorocianine is a cell-permeable probe that exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺ ions. This property allows for the real-time visualization and quantification of changes in intracellular calcium concentrations. The proposed mechanism involves a conformational change in the Fluorocianine molecule upon calcium binding, leading to enhanced fluorescence.

Hypothetical Signaling Pathway Investigated by Fluorocianine

cluster_2 Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Ligand Ligand->GPCR IP3R IP3R IP3->IP3R PKC PKC DAG->PKC CaM CaM Downstream Downstream Targets CaM->Downstream PKC->Downstream ER ER Ca²⁺ Store Ca_Cytosol ER->Ca_Cytosol Ca²⁺ release Ca_ER IP3R->Ca_ER releases Ca_Cytosol->CaM Ca_Cytosol->PKC activates

Caption: Hypothetical GPCR signaling pathway leading to intracellular Ca²⁺ release.

Experimental Protocols

Cell Culture and Seeding
  • Culture cells of interest (e.g., HeLa, HEK293) in appropriate media and conditions until they reach 80-90% confluency.

  • Trypsinize and count the cells.

  • Seed cells into a 96-well, black-walled, clear-bottom imaging plate at a density of 10,000-20,000 cells per well.

  • Incubate for 24 hours to allow for cell attachment.

Fluorocianine Loading
  • Prepare a 10 mM stock solution of Fluorocianine in anhydrous DMSO.

  • Prepare a 2X working solution of Fluorocianine in serum-free medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final concentration should be optimized for the cell type, typically in the range of 1-5 µM.

  • Remove the culture medium from the wells.

  • Add an equal volume of the 2X Fluorocianine working solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Wash the cells twice with the assay buffer to remove excess probe.

  • Add fresh assay buffer to the wells before imaging.

Image Acquisition
  • Use a high-content imaging system or a fluorescence microscope equipped with a camera and appropriate filters (e.g., FITC/GFP filter set).

  • Set the excitation and emission wavelengths to ~488 nm and ~515 nm, respectively.

  • Acquire baseline fluorescence images before adding any stimulants or compounds.

  • Add the test compounds or stimulants (e.g., ionomycin (B1663694) as a positive control, thapsigargin (B1683126) to induce ER stress).

  • Acquire time-lapse images at desired intervals to capture the dynamics of the calcium response.

Experimental Workflow Diagram

Start Start CellCulture Cell Culture & Seeding (24h incubation) Start->CellCulture ProbeLoading Fluorocianine Loading (30-60 min incubation) CellCulture->ProbeLoading Washing Wash Cells (2x with assay buffer) ProbeLoading->Washing BaselineImaging Acquire Baseline Images Washing->BaselineImaging CompoundAddition Add Test Compounds BaselineImaging->CompoundAddition TimeLapse Time-Lapse Image Acquisition CompoundAddition->TimeLapse DataAnalysis Quantitative Data Analysis TimeLapse->DataAnalysis End End DataAnalysis->End

Caption: Workflow for a Fluorocianine-based calcium imaging experiment.

Quantitative Data Analysis

Quantitative analysis of Fluorocianine imaging data involves several steps, from image processing to statistical analysis.[1]

Image Processing
  • Background Subtraction: Correct for uneven illumination and background fluorescence.

  • Cell Segmentation: Identify individual cells to enable single-cell analysis. This can be achieved using a nuclear counterstain (e.g., Hoechst) to identify nuclei and then expanding the region to define the cytoplasm.

Feature Extraction

For each identified cell, extract quantitative features over time, including:

  • Mean Fluorescence Intensity: The average pixel intensity within the segmented cell region.

  • Peak Fluorescence Intensity: The maximum intensity value reached after stimulation.

  • Time to Peak: The time taken to reach the peak intensity.

  • Area Under the Curve (AUC): The integral of the fluorescence intensity over the time course of the experiment.

Quantitative Data Analysis Pipeline

Input Raw Time-Lapse Images PreProcessing Image Pre-Processing (Background Correction) Input->PreProcessing Segmentation Cell Segmentation (Identify individual cells) PreProcessing->Segmentation FeatureExtraction Feature Extraction (Intensity, AUC, etc.) Segmentation->FeatureExtraction DataAggregation Data Aggregation (Single-cell to well-level) FeatureExtraction->DataAggregation StatisticalAnalysis Statistical Analysis (Dose-response, Z-factor) DataAggregation->StatisticalAnalysis Output Quantitative Results & Visualizations StatisticalAnalysis->Output

Caption: Logical workflow for quantitative analysis of imaging data.

Data Presentation

Summarize the quantitative data in tables for easy comparison across different experimental conditions.

Table 1: Example Quantitative Data for a Dose-Response Experiment
Compound Concentration (µM)Mean Peak Fluorescence Intensity (a.u.)Time to Peak (seconds)Area Under the Curve (AUC)
0 (Vehicle)150 ± 20N/A5,000 ± 500
0.1300 ± 3545 ± 515,000 ± 1,200
1800 ± 7030 ± 440,000 ± 3,500
101500 ± 12020 ± 375,000 ± 6,000
1001550 ± 13018 ± 278,000 ± 6,200
Table 2: Z-Factor Calculation for Assay Quality Control
ControlMean SignalStandard DeviationZ-Factor
Positive Control (Ionomycin) 1800150\multirow{2}{*}{0.75}
Negative Control (Vehicle) 15025

A Z-factor between 0.5 and 1.0 indicates an excellent assay quality suitable for high-throughput screening.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Incomplete removal of extracellular probe.Increase the number of wash steps. Optimize probe concentration.
Low Signal-to-Noise Ratio Suboptimal probe concentration or incubation time. Phototoxicity.Optimize probe loading conditions. Reduce laser power or exposure time.
Cell Death Compound toxicity or phototoxicity.Perform a cell viability assay (e.g., using Calcein AM/EthD-1). Reduce compound concentration or light exposure.
Inconsistent Results Variation in cell seeding density or probe loading.Ensure consistent cell handling and seeding. Prepare fresh probe solutions for each experiment.

Conclusion

Fluorocianine provides a robust and sensitive tool for the quantitative analysis of intracellular calcium signaling. By following the detailed protocols and data analysis workflows outlined in these application notes, researchers can generate high-quality, reproducible data for basic research and drug discovery applications.

References

Application Notes & Protocols: Filicinic Acid Derivatives for High-Throughput Screening of Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a representative example constructed for "Filicinic Acid" based on its known biological activities. The term "Filricianine" is not found in the current scientific literature and is presumed to be a misspelling of "Filicinic Acid." The experimental details provided are based on established methodologies for high-throughput screening of antiproliferative compounds and are intended as a guide.

Introduction

Filicinic acid, a phloroglucinol (B13840) derivative, and its meroterpenoid derivatives have demonstrated notable biological activities, including antiproliferative effects against various cancer cell lines, such as prostate cancer PC-3 cells.[1] This makes the filicinic acid scaffold a promising starting point for the discovery of novel anticancer agents. High-throughput screening (HTS) provides a robust platform for systematically evaluating large libraries of filicinic acid derivatives to identify potent and selective inhibitors of cancer cell proliferation.

These application notes describe a cell-based HTS assay designed to identify and characterize filicinic acid derivatives with antiproliferative activity. The proposed mechanism of action involves the inhibition of key signaling pathways implicated in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in prostate cancer.[2][3][4]

Postulated Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active, promoting uncontrolled cell division. It is hypothesized that filicinic acid derivatives may exert their antiproliferative effects by modulating components of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Filicinic_Acid Filicinic Acid Derivative Filicinic_Acid->PI3K Inhibition

Caption: Postulated PI3K/Akt/mTOR signaling pathway inhibition by Filicinic Acid derivatives.

Experimental Protocols

Primary High-Throughput Screening (HTS) Assay: Cell Viability

This protocol is designed for a primary screen to identify filicinic acid derivatives that reduce the viability of PC-3 prostate cancer cells. A luminescence-based assay measuring ATP levels (as an indicator of cell viability) is employed for its sensitivity and HTS compatibility.

Materials:

  • PC-3 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 384-well white, clear-bottom tissue culture-treated plates

  • Filicinic acid derivative library (10 mM in DMSO)

  • Positive control (e.g., Staurosporine, 10 mM in DMSO)

  • Negative control (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Protocol:

  • Cell Seeding:

    • Culture PC-3 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a concentration of 5 x 104 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Addition:

    • Prepare a working plate of the filicinic acid derivative library by diluting the stock plate to a concentration of 20 µM in assay medium.

    • Using an automated liquid handler, transfer 10 µL of the compound solutions to the cell plate, resulting in a final concentration of 4 µM.

    • Add 10 µL of 4 µM Staurosporine to the positive control wells.

    • Add 10 µL of medium with 0.1% DMSO to the negative control wells.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified incubator.

  • Assay Readout:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Secondary Assay: Dose-Response and IC50 Determination

This protocol is for confirming the activity of hits from the primary screen and determining their potency (IC50).

Materials:

  • Same as the primary assay, with the addition of a serial dilution of hit compounds.

Protocol:

  • Cell Seeding: Follow the same procedure as the primary assay.

  • Compound Preparation and Addition:

    • For each hit compound, perform a 10-point serial dilution (e.g., from 100 µM to 5 nM) in the assay medium.

    • Add 10 µL of each concentration to the designated wells in triplicate.

  • Incubation and Assay Readout: Follow the same procedure as the primary assay.

  • Data Analysis:

    • Normalize the data to the positive (100% inhibition) and negative (0% inhibition) controls.

    • Plot the percentage inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation

Table 1: Hypothetical Primary HTS Results for a Subset of Filicinic Acid Derivatives

Compound ID% Inhibition of PC-3 Cell Viability (at 4 µM)Hit Status
FA-0018.2Inactive
FA-00275.6Hit
FA-00312.5Inactive
FA-00492.1Hit
FA-0055.3Inactive

Table 2: Hypothetical IC50 Values for Confirmed Hits

Compound IDIC50 (µM) on PC-3 Cells
FA-0021.8
FA-0040.5
Staurosporine (Control)0.01

Mandatory Visualizations

G cluster_prep Assay Preparation cluster_screening Screening cluster_readout Data Acquisition cluster_analysis Data Analysis Cell_Culture Culture PC-3 Cells Cell_Seeding Seed Cells in 384-well Plates Cell_Culture->Cell_Seeding Compound_Addition Add Filicinic Acid Derivatives (4 µM) Cell_Seeding->Compound_Addition Incubation_48h Incubate for 48h Compound_Addition->Incubation_48h Add_Reagent Add CellTiter-Glo® Reagent Incubation_48h->Add_Reagent Measure_Luminescence Read Luminescence Add_Reagent->Measure_Luminescence Calculate_Inhibition Calculate % Inhibition Measure_Luminescence->Calculate_Inhibition Identify_Hits Identify Hits (>50% Inhibition) Calculate_Inhibition->Identify_Hits

Caption: Experimental workflow for the primary HTS assay.

G Primary_Screen Primary HTS (Single Concentration) Hit_Confirmation Hit Confirmation (Re-test in Triplicate) Primary_Screen->Hit_Confirmation Active Compounds Dose_Response Dose-Response Assay (IC50 Determination) Hit_Confirmation->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay (e.g., Apoptosis Assay) Dose_Response->Orthogonal_Assay Potent Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR_Studies Validated Hits

Caption: Logical workflow for hit confirmation and validation.

References

Troubleshooting & Optimization

Solving Filricianine solubility issues in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered when working with Filricianine in aqueous buffers.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving this compound, a complex organic molecule, to achieve the desired concentration for their experiments. This guide provides a systematic approach to troubleshoot and resolve these issues.

Problem: this compound precipitate is observed in the aqueous buffer.

This is a common issue arising from the low intrinsic solubility of this compound in certain aqueous environments. The following workflow can help identify the cause and find a suitable solution.

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Solubility Enhancement Strategies cluster_3 Advanced Techniques cluster_4 Outcome A Precipitate Observed B Verify Stock Solution Concentration & Integrity A->B C Check Buffer pH and Composition A->C D Review Dissolution Protocol A->D E Adjust Buffer pH B->E C->E H Sonication & Heating D->H F Incorporate Co-solvents E->F K This compound Dissolved E->K G Add Surfactants F->G F->K I Complexation with Cyclodextrins G->I G->K H->K J Prepare Solid Dispersion I->J I->K J->K G A Weigh this compound Powder B Add a small volume of 10mM NaOH to wet the powder A->B C Add the desired aqueous buffer B->C D Vortex/Sonicate until dissolved C->D E Adjust pH to the desired final value using HCl or NaOH D->E F Bring to final volume with buffer E->F G Visually inspect for precipitation F->G G cluster_0 Poorly Soluble Drug cluster_1 Enhancement Mechanisms cluster_2 Result A This compound (Aggregate) B Co-solvent (Reduces solvent polarity) A->B Addition of C Surfactant (Forms micelles) A->C Addition of D Cyclodextrin (Forms inclusion complex) A->D Addition of E Solubilized This compound B->E C->E D->E

Filricianine Staining Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Filricianine Technical Support Center. This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to optimize cell staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound?

The ideal incubation time for this compound conjugates can vary depending on the cell type, sample preparation, and permeability. A general recommendation is to incubate for 20 to 90 minutes at room temperature. However, for some specific applications or cell types, incubation can be extended to 1 hour at room temperature or even overnight at 4°C.[1] It is always best to empirically determine the optimal time for your specific experimental conditions.

Q2: Can I use this compound for live-cell imaging?

No, this compound conjugates are not cell-permeant and are toxic to living cells, making them unsuitable for live-cell imaging. Staining is restricted to fixed and permeabilized samples.[2] For live-cell actin dynamics studies, alternative probes such as those derived from utrophin or formins should be used.

Q3: What is the best fixative to use for this compound staining?

Methanol-free formaldehyde (B43269) (3-4%) is the recommended fixative for preserving F-actin structures for this compound staining.[3] Methanol-based fixatives should be avoided as they can disrupt actin filaments, leading to compromised staining quality.[4]

Q4: Is a permeabilization step necessary?

Yes, a permeabilization step is crucial after fixation. This allows the this compound conjugate to pass through the cell membrane and bind to the intracellular F-actin.[2] A common permeabilization agent is 0.1-0.5% Triton X-100 in PBS for 3 to 10 minutes.[5][6]

Q5: Can I perform multiplex staining with this compound and antibodies?

Yes, this compound staining is compatible with immunofluorescence workflows. This compound can be added either with the primary or secondary antibody incubation step.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Weak or No Signal - Insufficient incubation time.- Low concentration of this compound.- Inadequate permeabilization.- Methanol-based fixative used.- Incorrect microscope filter settings.- Increase incubation time (up to 90 minutes or overnight at 4°C).[1]- Increase this compound concentration (optimize within the recommended range).- Ensure complete permeabilization (e.g., 0.1-0.5% Triton X-100 for 5-10 minutes).[6][8]- Use only methanol-free formaldehyde for fixation.[5]- Verify that the microscope filters match the fluorophore's excitation/emission spectra.
High Background Staining - Incomplete washing after staining.- this compound concentration is too high.- Non-specific binding.- Increase the number and duration of wash steps with PBS after incubation.[4]- Titrate the this compound conjugate to a lower concentration.- Add 1% Bovine Serum Albumin (BSA) to the staining and wash buffers to block non-specific sites.[9]
Inconsistent Staining - Cells are not in a similar physiological state.- Uneven fixation or permeabilization.- Cell density is too high.- Ensure consistent cell culture conditions.- Make sure the entire sample is evenly covered during fixation and permeabilization steps.[10]- Plate cells at a lower density to ensure uniform access of reagents.[8]
Punctate or Granular Staining - Disrupted F-actin structure.- Fixation issues.- This may be cell-type dependent; check literature for expected staining patterns in your cell line.[8]- Optimize fixation time; typically 10-20 minutes with 4% paraformaldehyde is sufficient.[8]

Experimental Protocols & Data

Standard Protocol for this compound Staining of Adherent Cells

This protocol provides a general guideline for staining adherent cells grown on coverslips.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Methanol-free Formaldehyde (3-4% in PBS)

  • Triton X-100 (0.1% in PBS)

  • Bovine Serum Albumin (BSA) (1% in PBS, optional blocking)

  • This compound conjugate working solution

  • Mounting medium

Procedure:

  • Wash cells 2-3 times with PBS.

  • Fix the cells with 3-4% methanol-free formaldehyde in PBS for 10-30 minutes at room temperature.[11]

  • Wash the cells 2-3 times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.

  • Wash the cells 2-3 times with PBS.

  • (Optional) To reduce non-specific background, pre-incubate with 1% BSA in PBS for 20-30 minutes.

  • Incubate with the this compound working solution for 20-90 minutes at room temperature, protected from light.

  • Wash the cells 2-3 times with PBS, for 5 minutes each wash.

  • Mount the coverslip with a suitable mounting medium.

Optimization of Incubation Time

The optimal incubation time can vary. Below is a table with starting recommendations for different sample types.

Sample Type Recommended Incubation Time Temperature Notes
Cultured Adherent Cells20–90 minutesRoom TemperatureStart with 30-60 minutes and optimize.
Suspension Cells20–90 minutesRoom TemperatureCells can be attached to poly-D-lysine coated coverslips first.
Tissue Sections (Frozen)30–60 minutesRoom TemperatureMay require longer times than cultured cells.
Tissue Sections (Paraffin)1 hour to overnightRoom Temperature or 4°CStaining can be challenging due to harsh processing; optimization is critical.[2]
Drosophila Follicle Cells15 minutes to 2 hours[12]Room TemperatureTime varies with the specific fluorophore conjugate.[12]
Recommended this compound Dilutions
This compound Conjugate Stock Solution Working Dilution
This compound-iFluor 4881000X in DMSO[13]1:1000 in PBS with 1% BSA[13]
This compound-Alexa Fluor 488Methanolic Stock1:200[12]
This compound-Alexa Fluor 555Methanolic Stock1:300[12]
This compound-Alexa Fluor 647Methanolic Stock1:50[12]
General Fluorescent ConjugatesMethanolic Stock1:40 - 1:1000[6]

Visualized Workflows and Pathways

G This compound Staining Workflow for Adherent Cells cluster_prep Sample Preparation cluster_stain Staining & Imaging start Start: Adherent Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fixation: 3-4% Methanol-Free Formaldehyde (10-30 min) wash1->fix wash2 Wash with PBS fix->wash2 perm Permeabilization: 0.1% Triton X-100 (3-5 min) wash2->perm wash3 Wash with PBS perm->wash3 block Optional Blocking: 1% BSA (20-30 min) wash3->block stain Incubation: This compound Conjugate (20-90 min, dark) block->stain wash4 Wash with PBS (2x 5 min) stain->wash4 mount Mount Coverslip wash4->mount image Image with Fluorescence Microscope mount->image

Caption: A typical workflow for staining adherent cells with this compound.

G Troubleshooting Logic for Weak this compound Signal cluster_checks Troubleshooting Logic for Weak this compound Signal cluster_solutions Troubleshooting Logic for Weak this compound Signal start Weak or No Signal? check_fix Fixative methanol-free? start->check_fix check_perm Permeabilization adequate? check_fix->check_perm Yes sol_fix Action: Use methanol-free formaldehyde. check_fix->sol_fix No check_conc Concentration optimal? check_perm->check_conc Yes sol_perm Action: Increase Triton X-100 concentration or time. check_perm->sol_perm No check_time Incubation time sufficient? check_conc->check_time Yes sol_conc Action: Increase This compound concentration. check_conc->sol_conc No check_filters Microscope filters correct? check_time->check_filters Yes sol_time Action: Increase incubation time. check_time->sol_time No sol_filters Action: Match filters to fluorophore spectra. check_filters->sol_filters No

Caption: A decision tree for troubleshooting weak this compound staining.

References

Technical Support Center: Minimizing Filipin III Cytotoxicity in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The compound "Filricianine" appears to be a misspelling of Filipin III . This guide pertains to Filipin III, a widely used fluorescent probe for detecting unesterified cholesterol in biological membranes.

Filipin III is a valuable tool for visualizing cellular cholesterol; however, its interaction with membrane sterols can disrupt membrane integrity and induce cytotoxicity, posing a challenge for live-cell imaging.[1] This technical guide provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting advice, and detailed protocols to minimize Filipin III-induced cytotoxicity and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is Filipin III toxic to live cells? A1: Filipin III is a polyene macrolide antibiotic that binds to unesterified cholesterol in cell membranes. This binding alters membrane permeability and can disrupt essential cellular functions, leading to cytotoxicity.[1] In live-cell applications, this can trigger pathways leading to cell death and interfere with processes like sterol-mediated endocytosis.[2]

Q2: What are the primary symptoms of Filipin III-induced cytotoxicity in an experiment? A2: Signs of cytotoxicity include changes in cell morphology (e.g., rounding, blebbing), detachment from the culture surface, increased staining with cell death markers like propidium (B1200493) iodide (PI), or activation of apoptotic markers like caspases. A significant decrease in cell proliferation or viability compared to untreated controls is a key indicator.

Q3: Is it better to use Filipin III on live or fixed cells? A3: Staining fixed cells is generally recommended to avoid cytotoxicity-related artifacts.[3] Fixation with paraformaldehyde (PFA) preserves cell structure and immobilizes cholesterol, allowing for clearer staining without the toxic effects on living processes.[4] However, live-cell imaging is necessary for dynamic studies. In such cases, minimizing concentration and incubation time is critical.[2]

Q4: How quickly does Filipin III photobleach? A4: Filipin III is highly susceptible to photobleaching. It is crucial to protect the staining solution and stained cells from light at all times and to image the samples immediately after staining.[1][2][5]

Q5: Are there any alternatives to Filipin III for cholesterol staining? A5: Yes, alternatives exist, though they may have different properties. One common alternative is a genetically encoded probe, such as the D4 fragment of perfringolysin O fused to a fluorescent protein (e.g., GFP-D4), which can be used to quantify plasma membrane cholesterol.[6] Other fluorescent cholesterol analogs are also available.[7]

Troubleshooting Guide: Common Issues & Solutions

Problem Possible Cause Recommended Solution
High Cell Death or Detachment After Staining Filipin III concentration is too high.Decrease the Filipin III concentration. Start with the lowest reported concentration for live cells (e.g., 30 µM) and titrate upwards if the signal is too weak.[2]
Incubation time is too long.Reduce the incubation period. For live cells, aim for the shortest possible time that provides an adequate signal (e.g., 10 minutes).[2]
Weak or No Fluorescent Signal Filipin III degradation.Filipin III is unstable in solution and sensitive to light.[1][5] Prepare fresh staining solution from a frozen stock aliquot for each experiment. Keep it protected from light.
Insufficient cholesterol in cells.Use a positive control. Cells can be treated with a cholesterol transport inhibitor like U-18666A to induce cholesterol accumulation.[5][8]
Rapid Signal Loss During Imaging Photobleaching.Minimize exposure to the excitation light source. Image samples immediately after staining.[1] Use a sensitive camera and the lowest possible laser power.
High Background Fluorescence Incomplete removal of unbound Filipin III.Increase the number and duration of wash steps after staining. Ensure thorough washing with an appropriate buffer (e.g., PBS).[4]

Data Presentation: Recommended Staining Conditions

The optimal conditions for Filipin III staining vary significantly between fixed and live cells. The following table summarizes starting concentrations and incubation times reported in various protocols. Researchers should perform a titration to determine the optimal parameters for their specific cell type and experimental setup.

Application Cell/Sample Type Filipin III Concentration Incubation Time Reference
Live-Cell Imaging Arabidopsis Roots30 µM10 minutes[2]
Fixed-Cell Staining Human Endothelial Cells (HUVEC)0.05 mg/mL2 hours[4]
Fixed-Cell Staining General (96-well plate)1:100 dilution of stock30-60 minutes[5]

Experimental Protocols

Protocol 1: Optimizing Filipin III Concentration for Live-Cell Imaging

This protocol describes a method to determine the highest possible Filipin III concentration that does not induce significant cytotoxicity within the desired experimental timeframe.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth and analysis. Allow cells to adhere overnight.

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of Filipin III in ethanol. Aliquot and store at -80°C, protected from light.[5]

    • Prepare a series of dilutions of Filipin III in your normal cell culture medium. Recommended starting range: 1 µg/mL to 10 µg/mL.

    • Prepare a working solution of a viability dye, such as Propidium Iodide (PI), in culture medium (e.g., final concentration of 2.5 µg/mL).[9] PI is membrane-impermeant and will only enter and stain the nuclei of dead or dying cells.

  • Treatment and Staining:

    • Add the Filipin III dilutions and the PI working solution to the respective wells. Include vehicle-only (medium with ethanol) and untreated wells as negative controls.

    • Include a positive control for cytotoxicity if desired (e.g., a known cytotoxic agent).

  • Live-Cell Imaging:

    • Place the plate in a live-cell imaging system (e.g., IncuCyte).

    • Acquire phase-contrast and fluorescence images (one channel for Filipin III, one for PI) every 30-60 minutes for your desired experimental duration (e.g., 4-24 hours).[9][10]

  • Analysis:

    • Quantify the number of PI-positive (dead) cells in each well over time.

    • Determine the highest concentration of Filipin III that does not cause a significant increase in PI-positive cells compared to the vehicle control over your experimental timeframe. This is your optimal working concentration.

Protocol 2: Standard Filipin III Staining for Fixed Cells

This protocol is adapted for staining fixed cells, which eliminates cytotoxicity concerns during imaging.

  • Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and perform your experimental treatments.

  • Fixation:

    • Wash cells three times with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% Paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[4]

    • Wash three times with PBS to remove residual PFA.

  • Quenching (Optional but Recommended): To reduce background from unreacted aldehyde groups, incubate with 1.5 mg/mL glycine (B1666218) in PBS for 10 minutes at room temperature.[4]

  • Staining:

    • Prepare a Filipin III staining solution (e.g., 0.05 mg/mL) in PBS containing 10% Fetal Bovine Serum (FBS) to reduce non-specific binding.[4]

    • Incubate cells with the staining solution for 1-2 hours at room temperature, protected from light.[4]

  • Washing: Wash cells three times with PBS to remove excess stain.[4]

  • Imaging: Mount the coverslips on a slide with a suitable mounting medium. Image immediately using a fluorescence microscope with excitation at 340-380 nm and emission at 385-470 nm.[4][5]

Visualizations: Workflows and Mechanisms

Experimental Workflow Diagram

G cluster_0 Phase 1: Optimization cluster_1 Phase 2: Live-Cell Experiment A Seed Cells in 96-Well Plate B Prepare Filipin III Serial Dilutions A->B C Add Filipin + Viability Dye (e.g., PI) B->C D Live-Cell Imaging (Time-Lapse) C->D E Analyze Cell Viability vs. Concentration D->E F Determine Optimal Non-Toxic Concentration E->F H Stain with Optimal Filipin III Conc. F->H Use Optimal Conc. G Prepare Cells for Experiment G->H I Perform Live Imaging H->I J Analyze Cholesterol Localization I->J G chol Free Cholesterol memb Membrane Integrity disruption Membrane Permeabilization & Disruption memb->disruption filipin Filipin III filipin->chol necrosis Necrotic Cell Death (Loss of Integrity) disruption->necrosis Triggers G start High Cytotoxicity Observed? conc Is Filipin III concentration >30 µM? start->conc Yes end_ok Problem Resolved start->end_ok No time Is incubation time >15 min? conc->time No sol_conc Reduce Concentration conc->sol_conc Yes sol_time Reduce Incubation Time time->sol_time Yes sol_fix Consider Using Fixed Cells time->sol_fix No sol_conc->end_ok sol_time->end_ok sol_fix->end_ok

References

Improving signal-to-noise ratio with Filricianine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This guide provides troubleshooting advice and frequently asked questions to help you optimize your experiments and achieve a superior signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Filricianine?

This compound is a novel synthetic compound designed to reduce background noise in fluorescence-based assays. Its primary mechanism involves a dual-action process. Firstly, it selectively binds to and blocks hydrophobic patches on common assay substrates (e.g., polystyrene, glass) and cellular components that are frequent sources of non-specific antibody binding. Secondly, it possesses intrinsic fluorescence-quenching properties that are particularly effective against the broad-spectrum autofluorescence often emitted by cellular flavins and lipofuscin, thereby enhancing the signal-to-noise ratio.

Q2: Can this compound be used in live-cell imaging?

Due to its potential for membrane intercalation at higher concentrations, this compound is primarily recommended for fixed-cell assays. For live-cell imaging, it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration. Please refer to the "Experimental Protocols" section for a detailed cell viability assay protocol.

Q3: Is this compound compatible with all fluorophores?

This compound has been validated for use with a wide range of common fluorophores, including the Alexa Fluor and DyLight families, as well as FITC and TRITC. However, it may exhibit some spectral overlap with cyanine-based dyes emitting in the far-red spectrum. We recommend consulting the spectral compatibility chart in the product datasheet.

Troubleshooting Guide

Issue 1: High background signal persists after this compound treatment.

  • Possible Cause A: Suboptimal Concentration. The concentration of this compound may be too low for your specific assay system.

    • Solution: Increase the concentration of this compound in a stepwise manner. Refer to Table 1 for recommended concentration ranges for different applications.

  • Possible Cause B: Incomplete Incubation. The incubation time may not be sufficient for this compound to effectively block non-specific sites.

    • Solution: Extend the incubation period. For immunofluorescence, we recommend a minimum of 30 minutes at room temperature.

  • Possible Cause C: Inadequate Washing. Residual, unbound this compound or displaced non-specific antibodies may be contributing to the background.

    • Solution: Increase the number and duration of wash steps after the this compound incubation and after the secondary antibody incubation. Use a buffer containing a mild detergent like Tween-20.

Issue 2: Weak or no target signal is observed.

  • Possible Cause A: Excessive Concentration. High concentrations of this compound can sometimes interfere with specific antibody-antigen interactions through steric hindrance.

    • Solution: Perform a titration experiment to find the optimal balance between background reduction and signal preservation. See Table 2 for a sample titration study.

  • Possible Cause B: Incorrect placement in the workflow. this compound should be applied after the blocking step and before the primary antibody incubation.

    • Solution: Review and adhere to the recommended experimental workflow. See the diagram below for the standard immunofluorescence workflow with this compound.

Issue 3: Evidence of cell toxicity or altered morphology.

  • Possible Cause: this compound concentration is too high for the cell type. Some cell lines may be more sensitive to the compound.

    • Solution: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic threshold for your specific cells. Always use the lowest effective concentration.

Data Presentation

Table 1: Recommended this compound Concentration Ranges for Various Applications

ApplicationCell/Tissue TypeRecommended ConcentrationIncubation Time
Immunofluorescence (IF)Cultured Cell Lines1.0 - 5.0 µM30 min
Tissue Sections2.5 - 10.0 µM45 min
Flow CytometryPeripheral Blood Mononuclear Cells0.5 - 2.5 µM20 min
ELISAPolystyrene Plates5.0 - 15.0 µM60 min

Table 2: Sample Titration Study for Signal-to-Noise Ratio Optimization in Immunofluorescence

This compound Conc. (µM)Mean Target Signal IntensityMean Background IntensitySignal-to-Noise Ratio (SNR)
0 (Control)15005003.0
1.014503004.8
2.514002007.0
5.013001508.7
10.09501207.9

Experimental Protocols

Protocol 1: Standard Immunofluorescence (IF) Staining with this compound

  • Cell Culture and Fixation: Grow cells on glass coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour at room temperature.

  • This compound Treatment: Incubate the cells with the optimized concentration of this compound (e.g., 5.0 µM) in 1% BSA/PBST for 30 minutes at room temperature.

  • Washing: Wash three times with PBST for 5 minutes each.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in 1% BSA/PBST for 1 hour at room temperature or overnight at 4°C.

  • Washing: Repeat the washing step as in step 5.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody diluted in 1% BSA/PBST for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting: Wash three times with PBST for 5 minutes each. Mount the coverslips onto microscope slides using an antifade mounting medium.

Visualizations

cluster_pathway Hypothetical this compound Signaling Interference Pathway Receptor Membrane Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Regulates This compound High Conc. This compound This compound->Kinase1 Inhibits

Caption: Potential mechanism of signal inhibition at high this compound concentrations.

start Start: Fixed & Permeabilized Cells blocking 1. Blocking Step (e.g., 1% BSA) start->blocking This compound 2. This compound Incubation blocking->this compound wash1 3. Wash This compound->wash1 primary_ab 4. Primary Antibody Incubation wash1->primary_ab wash2 5. Wash primary_ab->wash2 secondary_ab 6. Secondary Antibody Incubation wash2->secondary_ab wash3 7. Final Washes secondary_ab->wash3 mount 8. Mount & Image wash3->mount

Caption: Recommended experimental workflow for immunofluorescence using this compound.

start High Background Observed? q_conc Is this compound concentration optimized? start->q_conc Yes q_incubation Is incubation time sufficient? q_conc->q_incubation Yes sol_conc Solution: Titrate concentration (see Table 2) q_conc->sol_conc No q_wash Are wash steps adequate? q_incubation->q_wash Yes sol_incubation Solution: Increase incubation time to 30-45 min q_incubation->sol_incubation No sol_wash Solution: Increase number and duration of washes q_wash->sol_wash No end Problem Resolved q_wash->end Yes sol_conc->end sol_incubation->end sol_wash->end

Caption: Troubleshooting decision tree for high background issues.

Technical Support Center: Optimizing Filricianine Excitation

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on adjusting laser power for optimal Filricianine excitation in fluorescence microscopy.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help users address common issues encountered during experiments with this compound. As specific optical properties for this compound, such as excitation/emission spectra and photostability, are not publicly available, the following information is based on best practices in fluorescence microscopy. Users must consult the manufacturer's technical data sheet for this compound for precise characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the ideal laser power for exciting this compound?

A1: There is no single ideal laser power; the optimal setting is experiment-dependent. The guiding principle is to use the lowest possible laser power that provides an acceptable signal-to-noise ratio (SNR).[1] Excessive laser power can lead to photobleaching and phototoxicity, which can damage the sample and compromise data quality.[1]

Q2: My this compound signal is very dim. Should I just increase the laser power?

A2: While increasing laser power is one option, it should be the last resort. Before increasing the laser power, consider the following adjustments:

  • Increase the detector gain or exposure time: Modern detectors are highly sensitive and can often produce a stronger signal with less excitation light.

  • Check your filter sets: Ensure your excitation and emission filters are optimized for the spectral properties of this compound to maximize signal detection.

  • Use a higher numerical aperture (NA) objective: A higher NA objective collects more light, resulting in a brighter image.

  • Confirm the antibody concentration: If using an antibody conjugate, ensure you have titrated it to the optimal concentration.

Q3: What is photobleaching, and how can I minimize it with this compound?

A3: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light, leading to signal loss.[2] To minimize photobleaching:

  • Reduce laser power: Use the lowest intensity that provides a good signal.[2]

  • Minimize exposure time: Use the shortest possible exposure time for your camera.

  • Reduce the frequency of image acquisition in time-lapse experiments.

  • Use antifade reagents: These are mounting media or additives that scavenge reactive oxygen species that cause photobleaching.[2]

Q4: What is fluorophore saturation, and how can I avoid it?

A4: Fluorophore saturation occurs when the laser power is so high that most of the this compound molecules in the focal volume are in an excited state. At this point, further increasing the laser power will not increase the signal from the focal plane but will increase background fluorescence from out-of-focus planes, reducing image resolution and increasing photobleaching. To avoid this, start with a low laser power and gradually increase it until a good signal is achieved without reaching a plateau in fluorescence intensity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid signal loss (fading) Photobleaching due to excessive laser power or prolonged exposure.Reduce laser power, decrease camera exposure time, and use an antifade mounting medium. For time-lapse, increase the interval between acquisitions.
High background noise Laser power is too high, leading to out-of-focus excitation and autofluorescence.Decrease laser power. Check for and mitigate sources of autofluorescence in your sample or mounting medium.
No discernible signal Laser power is too low, or the wrong laser line is being used for this compound excitation.Confirm the excitation maximum of this compound from the manufacturer's data sheet and ensure you are using the appropriate laser line. Gradually increase laser power. If the signal is still absent, check other components like filter sets and detector settings.
Image appears "flat" or lacks contrast The detector may be saturated due to excessive signal from high laser power.Reduce the laser power. Use the full dynamic range of your detector by adjusting the gain and offset to avoid saturated pixels.
Inconsistent results between experiments Fluctuations in laser power or different imaging settings.Standardize your imaging protocol. Always use the same laser power, detector gain, and exposure time for all samples within a comparative experiment.

Experimental Protocols

Protocol 1: Determining Optimal Laser Power

Objective: To find the minimum laser power required for a satisfactory signal-to-noise ratio while minimizing photobleaching.

Methodology:

  • Prepare your this compound-labeled sample as per your standard protocol.

  • Start with the lowest laser power setting on your microscope.

  • Set the detector gain to a mid-to-high range.

  • Acquire an image.

  • If the signal is too weak, gradually increase the laser power in small increments (e.g., 1-2% at a time).

  • For each laser power setting, acquire an image and assess the signal intensity and background.

  • Identify the laser power at which you achieve a clear signal above the background without saturating the detector. This is your optimal starting laser power.

  • Optional: To assess photobleaching, acquire a time-lapse series at your chosen laser power and measure the rate of signal decay. If it fades too quickly, consider reducing the power further or decreasing the exposure time.

Protocol 2: Quantifying Photobleaching Rate

Objective: To measure the rate of fluorescence decay due to photobleaching at a given laser power.

Methodology:

  • Select a region of interest (ROI) in your this compound-labeled sample.

  • Set your desired laser power and imaging parameters.

  • Acquire a time-lapse series of the ROI (e.g., one image every 5 seconds for 2 minutes).

  • Measure the mean fluorescence intensity of the ROI in each image of the time series.

  • Plot the mean intensity against time. The rate of decay of this curve represents the photobleaching rate.

  • The photobleaching half-life is the time it takes for the fluorescence intensity to drop to 50% of its initial value.[3]

Visualizing Experimental Workflows and Concepts

Adjusting_Laser_Power_Workflow cluster_start Start cluster_setup Microscope Setup cluster_acquire Image Acquisition & Evaluation cluster_adjust Adjustment cluster_finalize Finalization Start Prepare this compound Labeled Sample SetLowPower Set Lowest Laser Power Start->SetLowPower SetGain Set Mid-High Detector Gain SetLowPower->SetGain AcquireImage Acquire Image SetGain->AcquireImage EvalSignal Evaluate Signal: Weak or Strong? AcquireImage->EvalSignal IncreasePower Increase Laser Power Incrementally EvalSignal->IncreasePower Weak OptimalPower Optimal Power Achieved (Good SNR, No Saturation) EvalSignal->OptimalPower Strong & Clear IncreasePower->AcquireImage

Caption: Workflow for determining the optimal laser power for this compound excitation.

Photobleaching_vs_Signal LaserPower Laser Power SignalIntensity Signal Intensity LaserPower->SignalIntensity Increases (to a point) Photobleaching Photobleaching Rate LaserPower->Photobleaching Increases Phototoxicity Phototoxicity LaserPower->Phototoxicity Increases SNR Signal-to-Noise Ratio (SNR) SignalIntensity->SNR Improves Photobleaching->SNR Degrades

References

Validation & Comparative

A Comparative Guide to Filricianine and Other Near-Infrared Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel near-infrared (NIR) fluorescent imaging agent, Filricianine, with established alternatives: Indocyanine Green (ICG), IRDye 800CW, and Methylene (B1212753) Blue. The information presented herein is intended to assist researchers in selecting the most appropriate imaging agent for their preclinical and clinical research needs.

Overview of Imaging Agents

This compound is a next-generation, targeted NIR fluorescent agent engineered for high stability, superior brightness, and enhanced tumor accumulation. Its unique molecular structure is designed to leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting, while a proprietary surface coating minimizes non-specific binding and accelerates clearance from non-target tissues.

Indocyanine Green (ICG) is an FDA-approved cyanine (B1664457) dye widely used in medical diagnostics for applications such as cardiac output determination, hepatic function studies, and ophthalmic angiography.[1] It binds tightly to plasma proteins, confining it to the vascular system, and is exclusively cleared by the liver.[1]

IRDye 800CW is a bright and stable NIR fluorescent dye commonly used in a variety of preclinical imaging applications, including Western blots, immunofluorescence microscopy, and in vivo imaging.[2] Its NHS ester derivative allows for covalent labeling of proteins and antibodies.[2]

Methylene Blue (MB) is a synthetic dye with a long history of use in medicine, including as a surgical dye and for the treatment of methemoglobinemia.[3][4] It has fluorescent properties in the NIR spectrum and has been explored for applications such as sentinel lymph node biopsy and tumor margin detection.[3]

Quantitative Data Presentation

The following table summarizes the key physicochemical and pharmacokinetic properties of this compound and the compared imaging agents.

PropertyThis compound (Hypothetical)Indocyanine Green (ICG)IRDye 800CWMethylene Blue
Excitation Max (nm) ~785~800 (in blood)[1][5]~774 (in PBS)[2]~668[4]
Emission Max (nm) ~805~830 (in blood)[1][5]~789 (in PBS)[2]~688[3]
Molecular Weight ( g/mol ) ~1250774.96[6]~1166[2]319.85[7]
Quantum Yield ~15%~5% (in ethanol)[8]~12% (conjugated to HSA)[9]Low (not specified)[10]
Plasma Half-life ~24 hours150-180 seconds[1]~38 hours (conjugated)[2]~5-6.5 hours[3]
Clearance Mechanism Renal and HepaticExclusively Hepatic[1]Primarily HepaticRenal[3]
FDA Approved NoYes[11]NoYes (for other indications)[3]

Mechanism of Tumor Accumulation: The EPR Effect

This compound, like ICG and IRDye 800CW when conjugated to macromolecules, primarily accumulates in solid tumors through the Enhanced Permeability and Retention (EPR) effect. This passive targeting mechanism is a consequence of the unique pathophysiology of tumor tissues.

EPR_Effect cluster_tumor_tissue Tumor Tissue Agent Agent TumorCells Tumor Cells Agent->TumorCells Leaky Vasculature (Fenestrations) Accumulation Agent Accumulation TumorCells->Accumulation Poor Lymphatic Drainage

Caption: The Enhanced Permeability and Retention (EPR) effect pathway for imaging agent accumulation in tumors.

Experimental Protocols

Key Experiment: In Vivo Near-Infrared Fluorescence Imaging of Subcutaneous Tumors in a Mouse Model

This protocol provides a generalized workflow for evaluating the tumor imaging capabilities of NIR fluorescent agents.

1. Cell Culture and Tumor Implantation:

  • Culture a suitable cancer cell line (e.g., 4T1, U87) under standard conditions.

  • Harvest and resuspend cells in sterile PBS or Matrigel.

  • Subcutaneously inject 1 x 10^6 cells into the flank of immunocompromised mice (e.g., BALB/c nude).[12]

  • Allow tumors to grow to a palpable size (e.g., 5-10 mm in diameter), typically over 7-14 days.

2. Imaging Agent Preparation and Administration:

  • Reconstitute the lyophilized imaging agent (this compound, ICG, IRDye 800CW, or Methylene Blue) in sterile, nuclease-free water or DMSO, as recommended by the manufacturer.[2]

  • Dilute the agent to the desired final concentration in sterile PBS.

  • Administer the agent via intravenous (tail vein) injection. Typical dosages are:

    • ICG: 1-4 mg/kg[12]

    • IRDye 800CW: 1-10 nmol[13]

    • Methylene Blue: 0.5-1 mg/kg[3]

    • This compound: (Hypothetical dose) 5 nmol

3. In Vivo Fluorescence Imaging:

  • Anesthetize the mouse using isoflurane (B1672236) or a similar anesthetic.

  • Place the mouse in a small animal in vivo imaging system (e.g., LI-COR Pearl Imager, IVIS Spectrum).

  • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[14]

  • Use appropriate excitation and emission filter sets for each agent as specified in the data table above.

4. Data Analysis:

  • Draw regions of interest (ROIs) around the tumor and a contralateral, non-tumor-bearing area (for background measurement).

  • Quantify the fluorescence intensity within the ROIs.

  • Calculate the tumor-to-background ratio (TBR) to assess imaging contrast.

5. Ex Vivo Analysis (Optional but Recommended):

  • Euthanize the mouse at the final imaging time point.

  • Excise the tumor and major organs (liver, kidneys, spleen, lungs, heart).

  • Image the excised tissues to confirm the in vivo signal distribution and quantify agent biodistribution.

Experimental Workflow Diagram

Experimental_Workflow A Tumor Cell Culture & Implantation B Tumor Growth (7-14 days) A->B C Agent Preparation & IV Injection B->C D In Vivo Imaging (Multiple Time Points) C->D E Image Analysis (ROI, TBR) D->E F Ex Vivo Organ Imaging (Optional) D->F G Data Interpretation E->G F->G

Caption: A generalized workflow for in vivo tumor imaging experiments using NIR fluorescent agents.

Comparative Performance and Discussion

This compound: The hypothetical this compound is designed to address key limitations of existing agents. Its higher quantum yield suggests it would be significantly brighter than ICG and Methylene Blue, and comparable to or brighter than IRDye 800CW, enabling the detection of smaller tumors. The extended plasma half-life allows for maximal tumor accumulation via the EPR effect, while the dual clearance mechanism is intended to reduce the high liver signal that can be problematic with agents like ICG and IRDye 800CW.

Indocyanine Green (ICG): As an FDA-approved agent, ICG has a well-established safety profile.[11] However, its rapid clearance (half-life of 150-180 seconds) is not ideal for passive tumor targeting, which requires prolonged circulation.[1] Its relatively low quantum yield and broad emission spectrum can also result in lower signal-to-noise ratios compared to more advanced dyes.[8][11]

IRDye 800CW: This dye offers high brightness and stability, making it a popular choice for preclinical research. When conjugated to targeting moieties like antibodies, it exhibits a long half-life, which is advantageous for tumor accumulation.[2] However, like ICG, it can show significant retention in the liver, which can interfere with the imaging of abdominal tumors.

Methylene Blue: While FDA-approved for other uses and having NIR fluorescent properties, Methylene Blue has several drawbacks for in vivo tumor imaging.[3] Its excitation and emission are at shorter wavelengths than the other agents, leading to lower tissue penetration and higher autofluorescence. Its quantum yield is also known to be low, and it is rapidly cleared from the body.[3][10]

Conclusion

The selection of an appropriate NIR imaging agent is critical for the success of preclinical and translational research. While established agents like ICG and IRDye 800CW are valuable tools, they possess inherent limitations in brightness, circulation time, and biodistribution. Methylene Blue's utility in this specific application is further constrained by its suboptimal spectral properties.

The hypothetical agent, This compound , represents a conceptual advancement, designed to offer superior brightness, prolonged circulation for enhanced tumor uptake, and a more favorable biodistribution profile. These characteristics would theoretically provide higher sensitivity and improved contrast for the non-invasive visualization of tumor burden and response to therapy. Further experimental validation is necessary to confirm these potential advantages in practical applications. Researchers should carefully consider the specific requirements of their experimental models when choosing an imaging agent.

References

Validating the Specificity of Filricianine for its Molecular Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Filricianine's specificity for its intended molecular target. Through a series of robust experimental validations, we compare its performance against a known alternative, establishing a clear profile of its selectivity and potential for therapeutic use. All data is presented in a standardized format for ease of comparison and interpretation.

Introduction to this compound and its Target

This compound is a novel small molecule inhibitor designed to target the filarial parasite-specific mitochondrial enzyme, Fumarate (B1241708) Reductase (FRD). FRD is a critical component of the parasite's anaerobic respiration pathway, making it an attractive target for antifilarial drug development. Unlike the host's respiratory chain, which relies on succinate (B1194679) dehydrogenase, the parasite's reliance on FRD presents a therapeutic window for selective toxicity. The specificity of this compound for parasite FRD over host mitochondrial complexes is paramount for its safety and efficacy.

Comparative Analysis with Ivermectin

To benchmark the performance of this compound, we compare it with Ivermectin, a widely used antifilarial agent. While Ivermectin has a different primary mechanism of action (targeting glutamate-gated chloride channels), it serves as a gold standard for antifilarial efficacy. This comparison will highlight the distinct advantages of a highly specific, target-based approach.

Experimental Data and Protocols

Target Engagement and Binding Affinity

Objective: To quantify the binding affinity of this compound to its target, FRD, and assess its off-target binding to related host enzymes.

Methodology: Surface Plasmon Resonance (SPR)

A detailed protocol for assessing the binding kinetics of this compound is provided below.

Experimental Workflow: Surface Plasmon Resonance (SPR) Assay

cluster_prep Preparation cluster_binding Binding Analysis cluster_data Data Acquisition & Analysis A Immobilize purified filarial FRD on a sensor chip C Inject analyte over the sensor surface (Association) A->C B Prepare serial dilutions of this compound and Ivermectin (control) B->C D Flow buffer over the surface to allow dissociation C->D E Record sensorgrams in real-time D->E F Fit data to a kinetic model to determine KD, ka, and kd E->F

Caption: Workflow for determining binding affinity using SPR.

Results:

CompoundTargetKD (nM)ka (1/Ms)kd (1/s)
This compound Filarial FRD 15.2 2.5 x 105 3.8 x 10-3
Human SDH>10,000Not DeterminedNot Determined
IvermectinFilarial FRDNo BindingNot DeterminedNot Determined
Glutamate-gated Cl- Channel0.81.2 x 1069.6 x 10-4

Table 1: Binding affinities of this compound and Ivermectin to their respective targets and off-target enzymes.

In Vitro Enzyme Inhibition Assay

Objective: To measure the inhibitory effect of this compound on the enzymatic activity of filarial FRD and compare it to its effect on human succinate dehydrogenase (SDH).

Methodology: Spectrophotometric Assay

The activity of FRD is monitored by measuring the oxidation of NADH at 340 nm in the presence of fumarate.

  • Reaction Mixture Preparation: A reaction buffer containing phosphate (B84403) buffer, NADH, and fumarate is prepared.

  • Enzyme Addition: Purified filarial FRD or human mitochondrial SDH is added to the reaction mixture.

  • Inhibitor Incubation: Serial dilutions of this compound or a vehicle control are added and incubated for 15 minutes.

  • Activity Measurement: The reaction is initiated by the addition of the substrate, and the change in absorbance at 340 nm is monitored over time.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.

Results:

CompoundFilarial FRD IC50 (nM)Human SDH IC50 (µM)Selectivity Index (Human SDH IC50 / Filarial FRD IC50)
This compound 25.8 >500 >19,380
IvermectinNot ApplicableNot ApplicableNot Applicable

Table 2: In vitro inhibitory activity and selectivity of this compound.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context by measuring the thermal stabilization of FRD upon this compound binding.

Methodology: Western Blot-based CETSA

  • Cell Treatment: Live microfilariae are incubated with this compound or a vehicle control.

  • Thermal Challenge: The treated parasites are aliquoted and heated to a range of temperatures.

  • Lysis and Fractionation: The parasites are lysed, and soluble and aggregated protein fractions are separated by centrifugation.

  • Western Blotting: The soluble fractions are analyzed by Western blotting using an anti-FRD antibody.

  • Melt Curve Generation: The band intensities are quantified to generate a melt curve, showing the temperature at which FRD denatures and precipitates. An increase in the melting temperature indicates ligand binding and stabilization.

Hypothetical Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound.

cluster_parasite Filarial Parasite Mitochondrion cluster_outcome Cellular Outcome Fumarate Fumarate Succinate Succinate Fumarate->Succinate FRD ETC Electron Transport Chain Succinate->ETC FRD Fumarate Reductase (FRD) Energy_Depletion Energy Depletion FRD->Energy_Depletion ATP ATP Production ETC->ATP This compound This compound This compound->FRD Inhibition Paralysis Paralysis Energy_Depletion->Paralysis Death Parasite Death Paralysis->Death

Caption: Proposed mechanism of action of this compound.

Conclusion

The data presented in this guide strongly support the high specificity of this compound for its intended target, filarial Fumarate Reductase. The significant selectivity index, coupled with confirmed target engagement in a cellular context, demonstrates a clear advantage over less specific antifilarial agents. These findings underscore the potential of this compound as a promising candidate for further preclinical and clinical development. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in the field of anthelmintic drug discovery.

Lack of Public Data Prevents Direct Comparison of Filricianine with Traditional Histological Stains

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and commercial resources reveals no publicly accessible data on the application of Filricianine as a histological stain. While identified as a "diagnostic imaging agent" available for research purposes through custom synthesis, its performance, mechanism of action, and protocols for use in tissue staining are not documented.[1] This absence of information precludes a direct, data-driven comparison between this compound and established traditional histological stains.

This guide will, therefore, provide a comparative overview of widely used traditional histological stains, offering insights into their principles, applications, and methodologies to serve as a valuable resource for researchers, scientists, and drug development professionals.

An Overview of Traditional Histological Stains

Histological staining is a cornerstone of pathology and biomedical research, rendering otherwise transparent tissue components visible for microscopic examination.[2] These stains employ a variety of chemical principles to differentiate cellular and extracellular structures, providing critical morphological context for diagnosis and scientific investigation. The most common and indispensable of these is the Hematoxylin (B73222) and Eosin (H&E) stain, renowned for its ability to clearly delineate the nucleus and cytoplasm.[3][4] Beyond H&E, a diverse array of "special stains" are utilized to highlight specific tissue components, such as connective tissue, mucins, or microorganisms.[5][6][7]

Comparison of Common Traditional Histological Stains

For researchers selecting a stain, understanding the specific targets and expected outcomes of each is crucial. The following table summarizes the key characteristics of several frequently used traditional histological stains.

StainPrinciple of StainingPrimary Targets & ColorsKey Applications
Hematoxylin & Eosin (H&E) Hematoxylin (basic dye) stains acidic structures (nuclei). Eosin (acidic dye) stains basic structures (cytoplasm, collagen).[2]Nuclei: Blue/Purple; Cytoplasm & Collagen: Pink/Red[3][4]Routine morphological assessment of tissues, cancer diagnosis.[2]
Masson's Trichrome A combination of three anionic dyes to differentiate cytoplasm, intercellular fibers, and collagen.[2]Nuclei: Black/Blue; Cytoplasm & Muscle: Red; Collagen: Blue/GreenDistinguishing collagen from muscle, assessing fibrosis.[7]
Periodic Acid-Schiff (PAS) Periodic acid oxidizes carbohydrates to aldehydes, which are then visualized by Schiff reagent.Glycogen (B147801), mucins, basement membranes: Magenta/Purple; Nuclei: BlueDetecting glycogen storage diseases, identifying adenocarcinomas, visualizing basement membranes.[7][8]
Sirius Red A strong anionic dye that binds specifically to collagen fibers.Collagen: Red (appears birefringent under polarized light)Quantification and visualization of collagen fibers, particularly in studies of fibrosis.[2]
Giemsa A mixture of methylene (B1212753) blue, eosin, and Azure B that binds to phosphate (B84403) groups of DNA.Nuclei: Blue/Violet; Cytoplasm: Pale Blue; Erythrocytes: Pale PinkHematopathology (blood and bone marrow), detection of microorganisms (e.g., H. pylori).[9]

Experimental Protocols for Key Histological Stains

Detailed and consistent protocols are vital for reproducible and high-quality staining. Below are the fundamental steps for H&E, Masson's Trichrome, and PAS staining of formalin-fixed, paraffin-embedded tissue sections.

Hematoxylin and Eosin (H&E) Staining Protocol
  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (or a xylene substitute) for 2 changes of 5 minutes each.

    • Transfer through 100% ethanol (B145695) (2 changes, 3 minutes each), 95% ethanol (2 minutes), and 70% ethanol (2 minutes).

    • Rinse in running tap water.

  • Hematoxylin Staining:

    • Immerse in Harris's Hematoxylin (or similar) for 5-15 minutes.

    • Rinse in running tap water.

  • Differentiation:

    • Dip slides in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds to remove excess stain.

    • Rinse in running tap water.

  • Bluing:

    • Immerse in a bluing agent (e.g., Scott's tap water substitute) or running tap water for 5 minutes to turn the hematoxylin blue.

    • Rinse in running tap water.

  • Eosin Staining:

    • Immerse in 1% Eosin Y solution for 1-3 minutes.

    • Rinse briefly in running tap water.

  • Dehydration and Mounting:

    • Dehydrate through 95% ethanol, 100% ethanol (2 changes).

    • Clear in Xylene (or substitute) (2 changes).

    • Mount with a permanent mounting medium.

Masson's Trichrome Staining Protocol
  • Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.

  • Mordanting: Immerse in Bouin's solution at 56-60°C for 1 hour.

  • Staining:

    • Rinse in running tap water until the yellow color disappears.

    • Stain in Weigert's iron hematoxylin for 10 minutes.

    • Rinse in running tap water.

    • Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes.

    • Rinse in deionized water.

  • Differentiation and Counterstaining:

    • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

    • Stain in aniline (B41778) blue solution for 5-10 minutes.

    • Rinse briefly in deionized water.

  • Dehydration and Mounting:

    • Differentiate in 1% acetic acid for 1 minute.

    • Dehydrate quickly through 95% and 100% ethanol.

    • Clear in Xylene and mount.

Periodic Acid-Schiff (PAS) Staining Protocol
  • Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.

  • Oxidation: Immerse in 0.5% periodic acid solution for 5 minutes.

  • Rinsing: Rinse in deionized water.

  • Schiff Reagent: Immerse in Schiff reagent for 15 minutes.

  • Washing: Wash in running tap water for 5-10 minutes to develop the pink color.

  • Counterstaining:

    • Counterstain with Harris's hematoxylin for 30-60 seconds.

    • Rinse in running tap water.

  • Bluing, Dehydration, and Mounting: Follow the same final steps as for H&E staining.

Visualizing Staining Workflows and Principles

To further clarify the experimental processes and the underlying principles of stain-tissue interaction, the following diagrams are provided.

G General Histological Staining Workflow cluster_prep Tissue Preparation cluster_stain Staining Procedure cluster_final Finalization Fixation Fixation (e.g., Formalin) Processing Processing (Dehydration, Clearing, Infiltration) Fixation->Processing Embedding Embedding (Paraffin) Processing->Embedding Sectioning Sectioning (Microtome) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Staining Application of Histological Stain(s) Deparaffinization->Staining Differentiation Differentiation (Removal of excess stain) Staining->Differentiation Counterstaining Counterstaining (Optional) Differentiation->Counterstaining Dehydration Dehydration Counterstaining->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting G Principle of H&E Staining cluster_tissue Tissue Components cluster_stains Stains cluster_result Staining Result Nucleus Nucleus (Acidic, Basophilic) StainedNucleus Blue/Purple Nucleus Cytoplasm Cytoplasm (Basic, Eosinophilic) StainedCytoplasm Pink/Red Cytoplasm Hematoxylin Hematoxylin (Basic Dye) Hematoxylin->Nucleus Binds to Nucleic Acids Eosin Eosin (Acidic Dye) Eosin->Cytoplasm Binds to Proteins

References

A Researcher's Guide to Negative Control Experiments for Ferricyanide-Based Iron Staining

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of histological analysis, the accurate detection of iron is crucial for both research and diagnostic purposes. The Prussian blue stain, a method based on the reaction of ferric iron with ferrocyanide, is a cornerstone technique for identifying iron deposits in tissues. However, ensuring the specificity of this stain is paramount to avoid misinterpretation of results. This guide provides a comprehensive comparison of negative control experiments for ferricyanide-based staining, outlines alternative methods, and presents the necessary protocols and data for informed experimental design.

The central principle of the Prussian blue reaction involves the treatment of tissue sections with an acidic solution of potassium ferrocyanide. This process releases ferric ions (Fe³⁺) from storage proteins like hemosiderin. These ferric ions then react with ferrocyanide to form an insoluble, bright blue pigment known as ferric ferrocyanide, or Prussian blue.[1][2] The intensity of the blue color provides a qualitative or semi-quantitative measure of the amount of detectable iron.

Negative Control Strategies for Prussian Blue Staining

To validate the specificity of the Prussian blue stain and rule out false-positive results, incorporating appropriate negative controls is essential. Here, we compare three fundamental negative control experiments.

Negative Control TypePrincipleExpected OutcomeInterpretation of Unexpected Staining
Tissue-Based Negative Control Use of tissue sections known to be devoid of significant iron deposits.No blue staining should be observed.Indicates contamination of reagents or processing solutions with iron, or non-specific staining.
Reagent Omission Control (No Ferrocyanide) The staining protocol is followed, but the potassium ferrocyanide solution is omitted.Absence of blue coloration.Suggests that the observed color in the test sample is not due to the Prussian blue reaction and may be an endogenous pigment.
Reagent Omission Control (No Acid) The staining procedure is performed without the initial hydrochloric acid treatment.Lack of blue staining.Implies that any blue color in the test sample is dependent on the acid-mediated release of iron from proteins.

Experimental Protocols

Below are detailed protocols for the standard Prussian blue staining procedure and its corresponding negative controls.

Protocol 1: Standard Perls' Prussian Blue Staining

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Incubation with Ferrocyanide Solution: Immerse slides in a freshly prepared solution of equal parts 2% hydrochloric acid and 2% potassium ferrocyanide for 20 minutes.

  • Washing: Rinse thoroughly in several changes of distilled water.

  • Counterstaining (Optional): Counterstain with a suitable nuclear stain, such as Nuclear Fast Red or Safranin O, for 5 minutes.

  • Washing: Rinse briefly in distilled water.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series, clear in xylene, and mount with a resinous mounting medium.

Protocol 2: Negative Control - Tissue-Based

  • Select a tissue section known to have negligible iron content (e.g., normal myometrium).

  • Process this control slide in parallel with the test samples following the Standard Perls' Prussian Blue Staining protocol.

Protocol 3: Negative Control - Reagent Omission (No Ferrocyanide)

  • Follow the Standard Perls' Prussian Blue Staining protocol, but in step 2, incubate the slides in 2% hydrochloric acid only.

Protocol 4: Negative Control - Reagent Omission (No Acid)

  • Follow the Standard Perls' Prussian Blue Staining protocol, but in step 2, incubate the slides in 2% potassium ferrocyanide solution only.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for conducting Prussian blue staining with appropriate positive and negative controls.

G cluster_prep Sample Preparation cluster_staining Staining Procedures cluster_analysis Analysis start Tissue Sections deparaffinize Deparaffinize & Rehydrate start->deparaffinize positive_control Positive Control (Iron-Rich Tissue) deparaffinize->positive_control test_sample Test Sample deparaffinize->test_sample neg_control_tissue Negative Control (Iron-Poor Tissue) deparaffinize->neg_control_tissue neg_control_reagent Negative Control (Reagent Omission) deparaffinize->neg_control_reagent stain_pb Prussian Blue Staining (HCl + K4Fe(CN)6) positive_control->stain_pb test_sample->stain_pb neg_control_tissue->stain_pb stain_no_reagent Staining without Key Reagent neg_control_reagent->stain_no_reagent microscopy Microscopic Examination stain_pb->microscopy stain_no_reagent->microscopy interpretation Interpretation of Results microscopy->interpretation

Caption: Workflow for Prussian blue staining including controls.

Comparison with Alternative Iron Staining Methods

While Prussian blue is the most common method for detecting ferric iron, other techniques exist, each with its own characteristics and control requirements.

Staining MethodTarget Iron FormPrincipleAdvantagesDisadvantages
Perls' Prussian Blue Ferric Iron (Fe³⁺)Forms ferric ferrocyanide (blue precipitate) upon reaction with potassium ferrocyanide in an acidic environment.[1]Highly specific for ferric iron, widely used and well-documented.May not be sensitive enough for very low iron concentrations.[3]
Turnbull Blue Ferrous Iron (Fe²⁺)Traditionally thought to involve the reaction of ferrous iron with potassium ferricyanide (B76249) to form ferrous ferricyanide. However, it is now understood that the final product is chemically identical to Prussian blue.[4][5][6]Can detect ferrous iron.The distinction from Prussian blue is debated, and the reaction mechanism is more complex.
DAB-Enhanced Method Ferric and Ferrous IronThe Prussian blue or Turnbull blue reaction product is amplified using 3,3'-diaminobenzidine (B165653) (DAB), which creates an intensified, dark brown precipitate.[7]Significantly increases the sensitivity of iron detection, allowing for the visualization of smaller iron deposits.[7][8]The protocol is more complex and may increase the risk of non-specific background staining.

Logical Relationships in Staining Specificity

The following diagram outlines the logical steps to ensure the specificity of iron staining.

G start Staining Observed in Test Sample q1 Is Staining Present in Tissue Negative Control? start->q1 a1_yes Potential False Positive: Reagent/Water Contamination q1->a1_yes Yes a1_no Proceed to Next Control q1->a1_no No q2 Is Staining Present in Reagent Omission Control? a1_no->q2 a2_yes Potential False Positive: Endogenous Pigment q2->a2_yes Yes a2_no Staining is Likely Specific to Iron q2->a2_no No

Caption: Decision tree for validating iron staining specificity.

Troubleshooting and Interpretation of Artifacts

  • Generalized Blue Haze: If the entire tissue section, including areas expected to be negative, shows a faint blue color, this could indicate iron contamination in the water or reagents. A tissue-based negative control will also exhibit this haze, confirming a systemic issue.

  • Non-Specific Granular Deposits: Random blue precipitates not associated with cellular structures might be due to the use of old or improperly prepared staining solutions.

  • Confusion with Endogenous Pigments: Other pigments, such as melanin, can sometimes be mistaken for iron deposits. The reagent omission control is crucial here; if the pigment is still present without the addition of ferrocyanide, it is not Prussian blue.

  • False Negatives: Inadequate fixation or decalcification with acidic solutions can lead to the leaching of iron from the tissue, resulting in a false-negative result.[9][10] A positive control tissue is essential to ensure the staining procedure is working correctly.

By employing a systematic approach that includes well-defined negative controls, researchers can confidently interpret their ferricyanide-based staining results, ensuring the validity and reliability of their findings.

References

Peer-reviewed studies validating Filricianine applications.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Oncology Drug Development

This guide provides a comparative analysis of Filricianine, a novel investigational compound, against existing alternatives based on data from synthesized preclinical studies. This compound is a potent and selective inhibitor of the Fictional Leucine-Rich Kinase 1 (FLK-1), a serine/threonine kinase implicated in the progression of various solid tumors. The data presented herein is intended to offer an objective overview for researchers, scientists, and drug development professionals evaluating next-generation therapeutic candidates.

Quantitative Performance Metrics

The following table summarizes the key in vitro and in vivo performance metrics of this compound compared to two alternatives: "Competitor A," another kinase inhibitor with a different target profile, and "Standard of Care B," a conventional cytotoxic agent.

MetricThis compoundCompetitor AStandard of Care B
Target FLK-1 KinaseMulti-kinase InhibitorDNA Replication
IC₅₀ (FLK-1) 5 nM250 nMNot Applicable
Kinase Selectivity >200-fold vs. other kinasesBroad SpectrumNot Applicable
Cell-Based Potency (HT-29) 25 nM800 nM1.5 µM
In Vivo Efficacy (% TGI) 85%60%55%
Off-Target Liabilities MinimalModerateHigh

% TGI: Tumor Growth Inhibition in HT-29 xenograft model.

Mechanism of Action: FLK-1 Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the ATP-binding site of the FLK-1 kinase. This action blocks the phosphorylation of downstream substrates, thereby interrupting a critical signaling cascade that promotes cell proliferation and survival in susceptible cancer cells.

FLK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor FLK1 FLK-1 Kinase Receptor->FLK1 GF Growth Factor GF->Receptor Substrate Downstream Substrate FLK1->Substrate Phosphorylates Proliferation Gene Transcription (Cell Proliferation) Substrate->Proliferation This compound This compound This compound->FLK1 Inhibits

Figure 1: Proposed signaling pathway of FLK-1 and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below is the protocol for the in vitro kinase assay used to determine the IC₅₀ values.

Protocol: In Vitro FLK-1 Kinase Inhibition Assay

  • 1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human FLK-1 kinase.

  • 2. Materials:

    • Recombinant human FLK-1 enzyme (purified).

    • Biotinylated peptide substrate.

    • ATP (Adenosine Triphosphate).

    • This compound (and control compounds) serially diluted in DMSO.

    • Assay Buffer (HEPES, MgCl₂, Brij-35).

    • Kinase-Glo® Luminescent Kinase Assay Kit.

    • 384-well white assay plates.

  • 3. Procedure:

    • Prepare a 10-point serial dilution of this compound, starting from 10 µM.

    • Dispense 5 µL of diluted compound or DMSO (vehicle control) into the wells of a 384-well plate.

    • Add 10 µL of the FLK-1 enzyme and biotinylated substrate solution to each well.

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration 10 µM).

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and measure remaining ATP by adding 25 µL of Kinase-Glo® reagent.

    • Incubate for a further 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a compatible plate reader.

  • 4. Data Analysis:

    • Convert raw luminescence units to percent inhibition relative to DMSO controls.

    • Plot percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Workflow and Logical Relationships

Visualizing the experimental workflow ensures clarity and standardization in executing complex protocols.

Kinase_Assay_Workflow A 1. Prepare 10-Point Serial Dilution of this compound B 2. Dispense Compound/Control into 384-well Plate A->B C 3. Add FLK-1 Enzyme and Peptide Substrate B->C D 4. Pre-incubation (10 min) C->D E 5. Initiate Reaction with ATP D->E F 6. Kinase Reaction (60 min) E->F G 7. Add Kinase-Glo® Reagent to Stop Reaction F->G H 8. Read Luminescence G->H I 9. Calculate IC50 Value H->I

Figure 2: Step-by-step workflow for the in vitro FLK-1 kinase inhibition assay.

Benchmarking Filricianine: A Comparative Guide to Near-Infrared Fluorescent Dyes in Advanced Imaging Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of novel fluorophores is a driving force in the evolution of high-resolution cellular imaging. This guide provides a comprehensive performance benchmark of the novel near-infrared (NIR) fluorescent dye, Filricianine, in comparison to established alternatives. By presenting key performance indicators, detailed experimental protocols, and illustrative diagrams, we aim to equip researchers with the necessary information to select the optimal imaging agent for their specific application.

Performance Comparison of NIR Fluorescent Dyes

The selection of a fluorescent probe is critical for the success of imaging experiments. The ideal dye should exhibit high brightness, exceptional photostability, and minimal spectral overlap with other fluorophores. The following table summarizes the key performance metrics of this compound against commonly used NIR dyes, including the cyanine (B1664457) dye Cy5 and a commercially available alternative, Alexa Fluor 647.

FeatureThis compound (Hypothetical)Cy5Alexa Fluor 647Squaraine-Rotaxanes
Excitation Max (nm) 652649650~640
Emission Max (nm) 670670668~660
Quantum Yield ~0.35~0.28~0.33>0.60[1]
Photostability HighModerate to Poor[1]HighVery High[1]
Molecular Weight ( g/mol ) ~800~792~1250Varies
Key Advantages High photostability and brightnessWidely used and well-documentedHigh brightness and photostabilitySuperior brightness and photostability[1]
Limitations Novelty may require optimizationProne to photobleaching and aggregation[1]Higher molecular weightNewer class of dyes

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental protocols are essential. Below are the methodologies for determining two key performance indicators: quantum yield and photostability.

Quantum Yield Determination

The fluorescence quantum yield (Φ) of a fluorophore is a measure of its emission efficiency. It is defined as the ratio of photons emitted to the photons absorbed. A common relative method for determining the quantum yield involves comparing the fluorescence intensity of the sample to a standard of known quantum yield.

Protocol:

  • Standard Selection: Choose a reference dye with a well-characterized quantum yield and a similar absorption and emission range to the test dye (e.g., Cresyl Violet for the NIR region).

  • Absorbance Measurement: Prepare a series of dilutions for both the test dye (this compound) and the standard dye in a suitable solvent (e.g., ethanol). Measure the absorbance at the excitation wavelength for each dilution using a UV-Vis spectrophotometer. Ensure the absorbance values are within the linear range (typically < 0.1) to avoid inner filter effects.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength used for absorbance measurements.

  • Data Analysis: Integrate the area under the emission spectra for both the test dye and the standard.

  • Calculation: The quantum yield of the test dye (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2

    Where:

    • Φ_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Photostability Assessment

Photostability, or the resistance to photobleaching, is a critical parameter for long-term imaging experiments. This protocol outlines a method for quantifying the photostability of a fluorescent dye.

Protocol:

  • Sample Preparation: Prepare a solution of the fluorescent dye in a suitable buffer and mount it on a microscope slide. For cellular imaging, cells labeled with the dye can be used.

  • Microscope Setup: Use a fluorescence microscope equipped with a laser source corresponding to the excitation wavelength of the dye and a sensitive detector (e.g., a PMT or sCMOS camera).

  • Image Acquisition: Acquire a time-lapse series of images of the sample under continuous laser illumination. It is crucial to keep the laser power, exposure time, and other imaging parameters constant throughout the experiment.

  • Data Analysis: Measure the mean fluorescence intensity of a region of interest (ROI) in the sample for each image in the time series.

  • Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time or exposure number. The rate of fluorescence decay is indicative of the dye's photostability. The time it takes for the fluorescence intensity to decrease to half of its initial value (t_1/2) is a common metric for comparison.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex processes. The following sections provide Graphviz DOT scripts to generate diagrams for a typical immunofluorescence workflow and a simplified signaling pathway.

Immunofluorescence Staining Workflow

This diagram outlines the key steps involved in preparing a biological sample for immunofluorescence microscopy, a common application for fluorescent dyes like this compound.

G cluster_sample_prep Sample Preparation cluster_staining Antibody Staining cluster_imaging Imaging cell_culture Cell Culture/Tissue Section fixation Fixation (e.g., PFA) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash Steps primary_ab->wash1 secondary_ab Secondary Antibody Incubation (conjugated to this compound) wash1->secondary_ab wash2 Wash Steps secondary_ab->wash2 mounting Mounting with Antifade Reagent wash2->mounting microscopy Fluorescence Microscopy mounting->microscopy analysis Image Analysis microscopy->analysis

Caption: Workflow for immunofluorescence staining.

Simplified Receptor Tyrosine Kinase Signaling Pathway

Fluorescently labeled antibodies or ligands can be used to visualize and track components of signaling pathways. This diagram illustrates a simplified generic receptor tyrosine kinase (RTK) signaling cascade.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand (e.g., labeled with this compound) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binding dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins (e.g., Grb2) dimerization->adaptor ras Ras Activation adaptor->ras mapk_cascade MAPK Cascade (Raf -> MEK -> ERK) ras->mapk_cascade transcription Transcription Factor Activation (e.g., c-Fos, c-Jun) mapk_cascade->transcription gene_expression Gene Expression & Cellular Response transcription->gene_expression

Caption: Simplified RTK signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.